Product packaging for Phthalic anhydride(Cat. No.:CAS No. 85-44-9)

Phthalic anhydride

Cat. No.: B115101
CAS No.: 85-44-9
M. Wt: 148.11 g/mol
InChI Key: LGRFSURHDFAFJT-UHFFFAOYSA-N
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Description

Historical Development of Phthalic Anhydride (B1165640) Synthesis and Applications Research

The story of phthalic anhydride begins in 1836 when it was first synthesized by the French chemist Auguste Laurent. wikipedia.orgatamanchemicals.comscribd.com Early production methods involved the liquid-phase oxidation of naphthalene (B1677914) using mercury as a catalyst. wikipedia.orgrsc.org This process, however, was later supplanted by more efficient and environmentally benign techniques. A significant breakthrough came with the development of gas-phase catalytic oxidation processes. tandfonline.com Initially, these processes utilized vanadium oxides for the oxidation of naphthalene. tandfonline.com

A pivotal shift in the commercial production of this compound occurred with the adoption of o-xylene (B151617) as the primary feedstock, a move driven by its availability from petroleum refineries. tandfonline.com Modern industrial synthesis predominantly relies on the vapor-phase oxidation of o-xylene over a vanadium pentoxide (V₂O₅) catalyst, often supported on titanium dioxide (TiO₂). rsc.orgtandfonline.com This process is conducted at high temperatures, typically between 320–400 °C. wikipedia.org Research has also explored alternative synthetic routes, including the ozonation of naphthalene and the Diels-Alder reaction of biomass-derived furan (B31954) and maleic anhydride, reflecting a growing emphasis on sustainable and green chemistry. rsc.orgacs.org

The initial applications of this compound were closely tied to the burgeoning dye industry. scribd.com Its ability to condense with phenols led to the synthesis of important dye classes like triphenylmethanes. scribd.com A classic example is the synthesis of phenolphthalein (B1677637), discovered by Adolf von Baeyer in 1871, through the reaction of this compound with two equivalents of phenol (B47542) under acidic conditions. wikipedia.org This reactivity laid the foundation for the development of a wide array of dyes, including fluorescein (B123965), eosin, and rhodamine derivatives. scribd.comchemcess.com

Evolution of this compound Synthesis
EraKey DevelopmentPrimary Reactant(s)Catalyst/ReagentSignificance
1836First SynthesisNaphthaleneChromic acidInitial discovery of the compound. scribd.comscribd.com
Late 19th CenturyEarly Industrial MethodNaphthaleneSulfuric acid, mercury saltsMet the growing demand from the dye industry. scribd.com
Early 20th CenturyVapor-Phase OxidationNaphthaleneVanadium oxidesShift to a more efficient catalytic process. tandfonline.com
Mid-20th Century to PresentShift to o-Xylene Feedstocko-XyleneVanadium pentoxide (V₂O₅) on TiO₂More atom-economical and the dominant industrial method. wikipedia.orgtandfonline.com
21st CenturyGreen Chemistry ApproachesFuran and maleic anhydrideAcid resin catalystFocus on renewable feedstocks and sustainable production. rsc.orgacs.org

Significance of this compound as a Chemical Platform in Scholarly Inquiry

This compound's importance in academic research stems from its nature as a bifunctional and readily available intermediate. wikipedia.orgchemicalbook.com Its anhydride ring is susceptible to nucleophilic attack, leading to ring-opening reactions that form a variety of derivatives. This reactivity makes it a versatile building block in organic synthesis. mdpi.com

The primary use of this compound in industrial chemistry, and a major focus of research, is as a precursor to phthalate (B1215562) esters. wikipedia.org These esters are synthesized through an alcoholysis reaction, where this compound reacts with alcohols. wikipedia.orgresearchgate.net The resulting phthalate esters, such as dibutyl phthalate (DBP) and dioctyl phthalate (DOP), are extensively used as plasticizers to impart flexibility to polymers like polyvinyl chloride (PVC). douwin-chem.comdouwin-chem.com Research in this area often focuses on developing more efficient and environmentally friendly catalytic systems for esterification, such as using iron(III) chloride or functionalized dicationic ionic liquids. researchgate.netias.ac.in

Beyond plasticizers, this compound is a key monomer in the synthesis of various polymers. It is used in the production of unsaturated polyester (B1180765) resins, often in combination with maleic anhydride or fumaric acid, and alkyd resins, which are crucial components of paints and coatings. chemcess.comchemicalbook.comdouwin-chem.com The copolymerization of this compound with epoxides to produce high-glass-transition polyesters is another active area of research. mdpi.com These materials have potential applications in areas requiring good thermal properties. topfinechem.com

Furthermore, this compound serves as a starting material for the synthesis of a wide range of other important chemicals. Its reaction with ammonia (B1221849) yields phthalimide (B116566), a precursor for the synthesis of anthranilic acid, which is used in the production of dyes and pharmaceuticals. wikipedia.orgscribd.com It is also used to produce quinizarin (B34044), an anthraquinone (B42736) dye, and various pigments. wikipedia.orgdouwin-chem.com

Overview of Major Research Trajectories for this compound

Current and future research on this compound is following several key trajectories, driven by the need for more sustainable processes, higher-performance materials, and novel applications.

One major research direction is the development of green and sustainable synthesis methods . This includes exploring renewable feedstocks, such as biomass-derived furan and maleic anhydride, to reduce reliance on petrochemicals. acs.org Improving the efficiency and selectivity of existing catalytic systems for o-xylene oxidation also remains an area of active investigation to minimize by-product formation and energy consumption. tandfonline.com

Another significant area of research is in polymer chemistry . Scientists are exploring the synthesis of novel polyesters and polyamides using this compound to create materials with tailored properties, such as high thermal stability, improved mechanical strength, and specific optical or electrical characteristics. rsc.orgtopfinechem.com The use of this compound in creating functional polymers, where the anhydride group can be used for further reactions, is also a field of interest. cmu.edu

The development of new applications for this compound derivatives is a continuous pursuit. This includes its use in the synthesis of novel dyes and pigments with enhanced properties, as well as its incorporation into pharmaceuticals and agrochemicals. scribd.comchemicalbook.com Research into the synthesis of heterocyclic compounds from this compound is also yielding molecules with potential biological activity. rsc.orgmdpi.com

Finally, there is a growing interest in the recycling and valorization of phthalate-containing waste . Research is being conducted on methods to recover phthalate plasticizers from PVC waste and convert them back into valuable chemicals like this compound, contributing to a more circular economy. researchgate.net

Major Research Trajectories of this compound
Research TrajectoryFocus AreaKey Research GoalsExample Research Topics
Green SynthesisSustainable ProductionReduce environmental impact, utilize renewable resources.Catalytic conversion of biomass-derived furan and maleic anhydride to this compound. acs.org
Polymer ChemistryHigh-Performance MaterialsDevelop polymers with enhanced thermal, mechanical, and functional properties.Ring-opening copolymerization of this compound and epoxides to create high-glass-transition polyesters. mdpi.com
Novel ApplicationsNew Chemical EntitiesSynthesize new molecules with potential applications in various fields.Synthesis of novel heterocyclic compounds from this compound for potential pharmaceutical use. rsc.org
Circular EconomyWaste ValorizationDevelop methods to recycle and reuse phthalate-containing materials.Recycling of phthalate plasticizers from PVC waste to synthesize this compound. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4O3<br>C6H4(CO)2O<br>C8H4O3 B115101 Phthalic anhydride CAS No. 85-44-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzofuran-1,3-dione
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InChI

InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H
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InChI Key

LGRFSURHDFAFJT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2=O
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Molecular Formula

C8H4O3, Array
Record name PHTHALIC ANHYDRIDE
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DSSTOX Substance ID

DTXSID2021159
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Molecular Weight

148.11 g/mol
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Physical Description

Phthalic anhydride appears as a colorless to white lustrous solid in the form of needles with a mild distinctive odor. Moderately toxic by inhalation or ingestion and a skin irritant. Melting point 64 °F Flash point 305 °F. Forms a corrosive solution when mixed with water. Used in the manufacture of materials such as artificial resins., Dry Powder; Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White solid (flake) or a clear, colorless, mobile liquid (molten) with a characteristic, acrid odor; [NIOSH], WHITE LUSTROUS CRYSTALS WITH CHARACTERISTIC ODOUR., A colorless to white lustrous solid in the form of needles with a mild distinctive odor., White solid (flake) or a clear, colorless, mobile liquid (molten) with a characteristic, acrid odor.
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Boiling Point

563 °F at 760 mmHg (sublimes) (NTP, 1992), 285.3 °C, Sublimes below the boiling point, 284 °C (sublimes), 563 °F
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Flash Point

305 °F (NTP, 1992), 305 °F (152 °C) (Closed cup), 329 °F (Open cup); 305 °F (Closed cup), 152 °C c.c., 305 °F
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Solubility

Decomposes (NTP, 1992), In water, 6,000 mg/L at 25 °C, In water, 6,200 mg/L at 26 °C; 5,964 mg/L at room temperature, In water, 6,200 to 6,400 mg/L at 20-25 °C, In water, 16,400 mg/L including rapid hydrolysis to phthalic acid, For more Solubility (Complete) data for PHTHALIC ANHYDRIDE (7 total), please visit the HSDB record page., Solubility in water: slow reaction, 0.6%
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Density

1.2 at 275 °F 1.53 at 20 °C (solid) (USCG, 1999) - Denser than water; will sink, 1.20 (molten); 1.53 (flake), 1.53 g/cm³, 1.53 at 68 °F, 1.53 (Flake) 1.20 (Molten)
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Vapor Density

5.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.6 (Air = 1), Relative vapor density (air = 1): 5.1, 5.1
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Vapor Pressure

0.0002 mmHg at 68 °F ; 0.001 mmHg at 86 °F (NTP, 1992), 0.000517 [mmHg], 5.17X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C:, 0.0015 mmHg
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Impurities

The most troublesome impurity is phthalide (1(3)-isobenzofuranone), which is structurally similar to phthalic anhydride., Impure phthalic anhydride may contain small amt of maleic anhydride & traces of naphthoquinone, which might augment irritant action.
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Color/Form

White, lustrous needles, Colorless needles; monoclinic or rhombic prisms, White needles from alcohol and benzene, White solid (flake) or a clear colorless liquid (molten)

CAS No.

85-44-9
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Melting Point

267.4 °F (NTP, 1992), 131.4 °C, 131 °C, 267.4 °F, 267 °F
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Advanced Synthetic Methodologies for Phthalic Anhydride Production

Catalytic Oxidation Processes for Phthalic Anhydride (B1165640) Synthesis

The industrial production of phthalic anhydride is dominated by catalytic oxidation processes. These processes involve the reaction of a hydrocarbon feedstock with oxygen from the air in the presence of a catalyst at elevated temperatures. epa.govntnu.no

Vapor-Phase Oxidation of o-Xylene (B151617)

The vapor-phase oxidation of o-xylene is the most prevalent method for this compound production. epa.gov In this process, preheated o-xylene is mixed with hot air and fed into a tubular reactor containing a specialized catalyst. chemcess.com

The cornerstone of this compound synthesis from o-xylene is the catalyst, most commonly a vanadium pentoxide (V2O5) active phase supported on titanium dioxide (TiO2) in its anatase form. conicet.gov.arresearchgate.net This V2O5/TiO2 system exhibits superior performance compared to unsupported V2O5. lehigh.edu

The active sites for the selective oxidation of o-xylene to this compound are the surface vanadia species that are coordinated to the TiO2 support. lehigh.edu These surface species have a higher activity and selectivity than crystalline V2O5. lehigh.edu The interaction between vanadia and titania is crucial for the catalyst's unique properties. lehigh.edu

Catalyst preparation often involves impregnating the TiO2 support with a solution containing a vanadium precursor, followed by drying and calcination. lehigh.edu Some commercial catalysts, like BASF's O4-68, feature multiple selective layers to optimize performance and manage the reaction's hotspot. basf.com Sinopec's BC-269 catalyst also utilizes a multi-stage filling procedure with varying activity and selectivity in each stage. sinopec.com Research has also explored the use of zirconia as a support material, with V2O5-ZrO2 catalysts showing good thermal stability at high temperatures. bas.bg

Comparison of Different Catalyst Systems
Catalyst SystemSupport MaterialKey FeaturesOperating Temperature Range
V2O5/TiO2 (anatase)Titanium Dioxide (Anatase)High selectivity and activity due to surface vanadia species. lehigh.edu Widely used commercially. conicet.gov.ar340-400°C epa.govmdpi.com
V2O5/ZrO2ZirconiaGood thermal stability, more selective at higher temperatures compared to V2O5/TiO2. bas.bgCan operate at temperatures up to 550°C.
V2O5/SiO2Silica (B1680970)Used in some naphthalene (B1677914) oxidation processes. lookchem.comresearchgate.net350-550°C lookchem.com

The oxidation of o-xylene to this compound is a complex reaction network involving multiple steps and intermediates. conicet.gov.arlehigh.edu It is generally accepted that the reaction proceeds through a Mars-van Krevelen mechanism, where the catalyst is cyclically oxidized and reduced. conicet.gov.ar

The reaction does not occur in a single step. Instead, o-xylene is first oxidized to o-tolualdehyde, which is then converted to phthalide. lehigh.edu this compound is subsequently formed from the oxidation of phthalide. lehigh.edu The formation of by-products such as maleic anhydride, carbon monoxide (CO), and carbon dioxide (CO2) can occur at various stages of the reaction. conicet.gov.arlehigh.edu Maleic anhydride is primarily produced from the over-oxidation of this compound. lehigh.edu

The performance of V2O5/TiO2 catalysts can be significantly enhanced by the addition of promoters. For instance, the use of rubidium as a promoter in the initial part of the catalyst bed, followed by phosphorus in the remainder, has been shown to yield advantageous results. google.com Specifically, the first 25-50% of the catalyst volume may contain 0.01 to 0.3% by weight of rubidium (based on TiO2), while the rest of the catalyst contains 0.02 to 0.8% by weight of phosphorus. google.com

Potassium sulfate (B86663) is another common promoter used in V2O5/SiO2 catalysts for naphthalene oxidation. lookchem.com Small amounts of sulfur dioxide are sometimes added to the reactor feed to maintain the activity of V2O5 catalysts in o-xylene oxidation. epa.gov The addition of promoters can influence the catalyst's activity, selectivity, and lifespan.

The oxidation of o-xylene is a highly exothermic reaction, and careful control of the reactor temperature is critical to prevent thermal runaway and ensure high selectivity towards this compound. wvu.eduou.edu Industrial production is typically carried out in multi-tubular fixed-bed reactors. google.comgoogle.com These reactors consist of thousands of tubes packed with catalyst, with a molten salt bath circulating on the shell side to remove the heat of reaction. ou.edu

Reactor modeling plays a crucial role in optimizing the process. One-dimensional and two-dimensional models are used to describe the temperature and concentration profiles within the reactor. osti.gov Computational fluid dynamics (CFD) has also been employed to simulate the process in both fixed and fluidized bed reactors. ikprress.org

Optimization strategies often involve creating a graded catalyst bed with varying activity along the reactor length. osti.govacs.org This can be achieved by loading the reactor with mixtures of active catalyst and inert pellets in different zones. acs.org This "graded bed" technique helps to balance heat generation and removal, potentially improving reactor performance and yield. acs.org For example, optimizing the catalyst distribution in a multi-zone reactor can significantly increase this compound production compared to a uniform catalyst distribution. acs.org

Typical Operating Conditions for o-Xylene Oxidation in a Fixed-Bed Reactor
ParameterValueReference
Reactor TypeMulti-tubular fixed-bed google.comgoogle.com
CatalystV2O5/TiO2 conicet.gov.ar
Temperature340-400°C epa.govmdpi.com
o-Xylene Concentration in FeedUp to 100 g/Nm³ basf.com
PressureAtmospheric mdpi.com
CoolantMolten salt (e.g., sodium nitrite-potassium nitrate) ou.edu
Influence of Promoters and Additives on Catalytic Performance

Gas-Phase Oxidation of Naphthalene

Historically, the gas-phase oxidation of naphthalene was the primary method for producing this compound, a process first commercialized by BASF in 1916. lookchem.comdouwin-chem.com While o-xylene is now the preferred feedstock due to higher yields and lower cost, naphthalene oxidation is still in use. epa.gov

The process is analogous to o-xylene oxidation, involving the reaction of naphthalene with air over a V2O5 catalyst. lookchem.com Both fixed-bed and fluidized-bed reactors are employed. epa.govlookchem.com Fixed-bed processes can be divided into low-temperature (350-400°C) and high-temperature (400-550°C) versions. lookchem.com The catalyst is often V2O5 supported on silica (SiO2), sometimes with a potassium sulfate promoter. lookchem.com

Fluidized-bed processes were first introduced in 1944 and operate at temperatures around 350-380°C. lookchem.com The selectivity of naphthalene oxidation to this compound is typically in the range of 86-91% for low-temperature fixed-bed processes, with byproducts including 1,4-naphthoquinone (B94277) and maleic anhydride. lookchem.com

Alternative Oxidation Routes (e.g., Ozonation)

Beyond the conventional vapor-phase oxidation of o-xylene and naphthalene, alternative oxidation routes for this compound synthesis are being explored. One such method is the ozonation of naphthalene. rsc.orgresearchgate.net Research has shown that the oxidation of naphthalene with an excess of ozone can yield this compound. researchgate.net This reaction proceeds through intermediates such as phthalic aldehyde and 2-formyl benzoic acid. researchgate.net

The reaction kinetics are influenced by the solvent and temperature. Studies indicate the reaction is faster in acetonitrile (B52724) than in dichloromethane, which is attributed to the higher solubility of ozone in acetonitrile. researchgate.net Interestingly, the reaction rate increases at lower temperatures, a phenomenon linked to the higher concentration of ozone in the solution at these conditions. researchgate.net However, reports suggest that the yields from ozonation may be lower than those achieved through traditional catalytic oxidation methods. researchgate.netresearchgate.net

Green and Sustainable Synthetic Approaches to this compound

In response to growing environmental concerns and the depletion of fossil fuels, significant research has been directed towards developing green and sustainable methods for producing this compound from renewable resources. rsc.orgcore.ac.uk These approaches aim to replace petroleum-derived feedstocks like o-xylene and naphthalene with biomass-derived alternatives. rsc.orgatamanchemicals.com

A prominent green route to this compound involves using biomass-derived furan (B31954) and maleic anhydride. rsc.orgaiche.org Furan can be produced from the decarbonylation of furfural (B47365), while maleic anhydride can be obtained via the oxidation of furfural or 5-hydroxymethylfurfural (B1680220) (HMF). rsc.orgacs.org Both furfural and HMF are key platform chemicals derived from the dehydration of sugars found in lignocellulosic biomass. core.ac.ukresearchgate.net The process involves a two-step conversion: a Diels-Alder cycloaddition of furan and maleic anhydride, followed by a dehydration step to yield this compound. rsc.orgrsc.org

Another innovative approach is the one-pot synthesis of renewable this compound directly from HMF. core.ac.uknih.gov This method integrates multiple reaction steps—including the decarbonylation of HMF to an active furyl intermediate, the oxidation of HMF to maleic anhydride, the Diels-Alder cycloaddition of these intermediates, and subsequent dehydration—into a single process. core.ac.uksci-hub.se Using a MoO3/Cu(NO3)2 catalyst system, a this compound yield of 63.2% from HMF has been reported under mild reaction conditions. core.ac.uknih.gov

Conceptual processes have also been designed for the production of this compound from agricultural residues like corn stover. rsc.orgresearchgate.netimperial.ac.uk This involves the conversion of xylose from corn stover hydrolysates into furfural, which is then processed to produce this compound. researchgate.net Techno-economic assessments of these integrated biorefinery concepts suggest that by valorizing all carbohydrate fractions and integrating energy systems, it is possible to produce renewable this compound in a cost-competitive and more environmentally friendly manner compared to the traditional petrochemical route. researchgate.netimperial.ac.uk

Feedstock(s)Key IntermediatesProcess HighlightsReported Yield/Selectivity
Furan + Maleic Anhydrideexo-4,10-dioxa-tricyclo[5.2.1.0]dec-8-ene-3,5-dione (Diels-Alder adduct)Two-step process: Diels-Alder reaction followed by dehydration. rsc.orgaiche.org96% yield for Diels-Alder adduct; 80% selectivity to this compound in dehydration step. rsc.orgaiche.org
5-Hydroxymethylfurfural (HMF)Active furyl intermediate, Maleic Anhydride, 2,5-diformylfuran (DFF)One-pot synthesis integrating four reaction steps (decarbonylation, oxidation, Diels-Alder, dehydration). core.ac.uksci-hub.se63.2% yield of this compound from HMF. core.ac.uk
Corn StoverFurfural, XyloseConceptual design for an integrated biorefinery. researchgate.netimperial.ac.ukresearchgate.netTechno-economic models show potential for cost-competitiveness with fossil-based production. imperial.ac.uk

The Diels-Alder reaction is a cornerstone of several bio-based routes to this compound. core.ac.ukresearchgate.net Specifically, the [4+2] cycloaddition of biomass-derived furan (the diene) and maleic anhydride (the dienophile) is a key step. rsc.orggoogle.com This reaction forms an oxanorbornene dicarboxylic anhydride adduct (exo-4,10-dioxa-tricyclo[5.2.1.0]dec-8-ene-3,5-dione). rsc.orgresearchgate.net

Excellent yields of up to 96% for the Diels-Alder adduct have been achieved under solvent-free conditions at room temperature. rsc.orgaiche.orgrsc.org This reaction is noted to be kinetically self-limiting due to its reversibility and exothermicity, which helps prevent thermal runaway. rsc.orgrsc.org The subsequent, and more challenging, step is the dehydration of this adduct to form the aromatic ring of this compound. acs.orgresearchgate.net The difficulty lies in the tendency of the adduct to undergo a retro-Diels-Alder reaction at elevated temperatures. researchgate.net

Innovations in this area include one-pot processes where the Diels-Alder reaction is integrated with other transformations, such as the synthesis from HMF where the furan and maleic anhydride intermediates are generated and react in situ. core.ac.uk

Catalysis is pivotal in enabling the efficiency and viability of green synthetic routes to this compound. For the conversion of biomass-derived feedstocks, various catalytic systems have been developed.

In the route starting from furan and maleic anhydride, the dehydration of the Diels-Alder adduct has been a major focus. While strong mineral acids can be used, they pose recycling and corrosion challenges. google.com To overcome this, solid acid catalysts, such as the Amberlyst 36 acid resin, have been employed. acs.org Pre-treating the resin with acetic anhydride was found to generate active sites that could achieve a near-quantitative yield (99.0 mol %) of this compound from the adduct under mild conditions. acs.org Another approach uses mixed-sulfonic carboxylic anhydrides in methanesulfonic acid, which achieved an 80% selectivity to this compound. rsc.orgresearchgate.net

For the one-pot synthesis from HMF, a dual catalyst system of Molybdenum trioxide (MoO3) and Copper(II) nitrate (B79036) (Cu(NO3)2) has proven effective. core.ac.uknih.gov This system is versatile, catalyzing the multiple distinct reaction types—decarbonylation, oxidation, Diels-Alder cycloaddition, and dehydration—required to convert HMF to this compound in a single reactor. core.ac.uksci-hub.se

Furthermore, the production of the bio-based precursors themselves relies on catalysis. For instance, VOx/Al2O3 catalysts are used for the renewable production of maleic anhydride from furfural oxidation. rsc.orgacs.org

Catalytic StepCatalyst SystemFeedstock/SubstrateKey Finding
Dehydration of Diels-Alder AdductAmberlyst 36 (acid resin)exo-4,10-dioxa-tricyclo[5.2.1.0]dec-8-ene-3,5-dioneAchieved 99.0 mol % yield of this compound. acs.org
Dehydration of Diels-Alder AdductMixed-sulfonic carboxylic anhydrides in methanesulfonic acidexo-4,10-dioxa-tricyclo[5.2.1.0]dec-8-ene-3,5-dione80% selectivity to this compound. rsc.orgresearchgate.net
One-Pot SynthesisMoO3 / Cu(NO3)25-Hydroxymethylfurfural (HMF)Integrates four reaction steps, yielding 63.2% this compound. core.ac.uknih.gov
Maleic Anhydride ProductionVOx/Al2O3FurfuralEnables production of a key renewable intermediate for this compound synthesis. rsc.orgacs.org

Diels-Alder Cycloaddition Strategies

Process Intensification and Novel Reactor Configurations in this compound Production

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. In this compound production, this often involves the design of novel reactors and the optimization of existing ones. The highly exothermic nature of the o-xylene oxidation reaction presents a significant heat management challenge, making reactor design critical for yield and safety. researchgate.netsemanticscholar.org

Traditional reactors for this compound production include multi-tubular fixed-bed reactors and fluidized-bed reactors. douwin-chem.com In fixed-bed reactors, the catalyst is packed into tubes, and a molten salt is circulated on the shell side to remove the intense heat of reaction. wvu.eduresearchgate.net Fluidized-bed reactors offer more uniform temperature distribution and can handle higher feedstock-to-air ratios, with cooling pipes (B44673) submerged directly in the fluidized catalyst bed. douwin-chem.com

More advanced reactor configurations are being investigated to further improve heat transfer and process control. One such innovation is the use of monolithic catalysts. rsc.orgacs.org These catalysts, featuring the active material (e.g., V2O5/TiO2) washcoated onto a highly conductive support like an aluminum honeycomb, offer significantly enhanced heat transfer rates. rsc.orgacs.org Industrial pilot tests have demonstrated that conductive monolithic catalysts lead to reduced axial temperature gradients and allow for operation at higher o-xylene feed concentrations than conventional packed-bed reactors, potentially increasing throughput. rsc.orgacs.org The use of extruded monoliths with high thermal conductivity has also been explored to create more economic and improved catalyst systems. rsc.org

Modeling and simulation play a crucial role in optimizing reactor performance. Studies have explored strategies like using a dual salt bath with different temperatures or a dual catalyst bed with varying activities to increase the yield of this compound and reduce the formation of by-products. acs.org Computational Fluid Dynamics (CFD) is also used to analyze reaction kinetics and hydrodynamics within the reactor to improve design and yield. semanticscholar.org

Reactor Type / StrategyDescriptionKey Advantages
Multi-tubular Fixed-Bed ReactorCatalyst is packed in multiple tubes with a coolant (molten salt) circulating around them. douwin-chem.comwvu.eduEstablished technology; controlled flow path. researchgate.net
Fluidized-Bed ReactorCatalyst particles are suspended by the upward flow of reactant gases; internal cooling coils remove heat. douwin-chem.comExcellent temperature uniformity; ability to handle higher reactant concentrations. douwin-chem.com
Monolithic ReactorCatalyst is coated on a structured support (e.g., honeycomb) with high thermal conductivity. rsc.orgacs.orgEnhanced heat transfer; lower pressure drop; allows for higher feed concentrations and intensification. acs.org
Dual Salt Bath / Dual Catalyst BedA fixed-bed reactor strategy using two different coolant temperatures or two catalyst beds with different activities. acs.orgIncreased yield and selectivity by optimizing the temperature profile along the reactor. acs.org

Phthalic Anhydride in Complex Organic Transformations

Phthalic Anhydride (B1165640) as a Substrate in Multi-component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single, convergent step. tandfonline.comorganic-chemistry.org Phthalic anhydride has proven to be a valuable substrate in this domain, participating in various MCRs to generate a range of heterocyclic compounds. rsc.orgrsc.orgcolab.ws

One notable application involves the Ugi four-component condensation (U-4CC), which typically combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.orgchemistnotes.com In variations of this reaction, cyclic anhydrides like this compound can be employed. For instance, the reaction between alkyl isocyanides, dialkyl acetylenedicarboxylates, and this compound derivatives leads to the novel synthesis of γ-spiroiminolactones. rsc.org this compound can also participate as the acid component. Phthalyl glycine, prepared from this compound and glycine, has been used as the carboxylic acid component in Ugi reactions to create complex amino acid derivatives. msu.ru

This compound is also utilized in the one-pot synthesis of complex heterocyclic systems. A prime example is the synthesis of (E)-2-(benzylideneamino)-5-mercapto-4H-1,2,4-triazol-3-yl)-2,3-dihydrophthalazine-1,4-dione derivatives. tandfonline.com This reaction proceeds through a one-pot condensation of 4-amino-5-hydrazino-4H-1,2,4-triazole-3-thiol, an aromatic aldehyde, and this compound in acetic acid, affording the target molecules in excellent yields. tandfonline.com The proposed mechanism involves the initial condensation of the triazole derivative with this compound, followed by reaction with the aldehyde. tandfonline.com

These examples underscore the utility of this compound as a bifunctional component in designing efficient MCRs for the rapid assembly of complex molecular frameworks. rsc.orgresearchgate.net

Esterification Reactions Involving this compound

Esterification is one of the most fundamental and industrially significant reactions of this compound, forming the basis for the large-scale production of phthalate (B1215562) esters, which are widely used as plasticizers. thechemco.comchemcess.com The reaction involves two main stages: a rapid, irreversible first step to form a monoester, followed by a slower, reversible second step to yield the diester. scribd.comakjournals.com

The kinetics of this compound esterification have been studied extensively with various alcohols and catalysts. For the reaction with 2-ethylhexanol to produce di-octyl phthalate (DOP), the process is often catalyzed by acids like sulfuric acid, methane (B114726) sulfonic acid, or para-toluene sulfonic acid. scribd.comresearchgate.net Studies show the reaction follows second-order kinetics, with a first-order dependence on each reactant and the catalyst. scribd.com Similarly, the esterification with ethanol, catalyzed by sulfuric acid, has been investigated at different temperatures and substrate molar ratios to determine kinetic parameters. epa.govepa.gov The reaction rate is found to be first-order with respect to the monoester and independent of the alcohol concentration in the second stage. akjournals.comresearchgate.net

The continuous removal of water formed during the reaction is crucial to drive the equilibrium towards the formation of the diester product. scribd.com

Table 1: Kinetic Data for this compound Esterification

Alcohol Catalyst Key Findings Reference
Ethanol Sulfuric Acid Reaction rate determined based on an empirical equation; activation energy calculated from experiments at different temperatures. epa.gov epa.govepa.gov
2-Ethylhexanol Methane Sulphonic Acid Reaction follows second-order kinetics; first-order dependence on each reactant and catalyst. scribd.com scribd.com
n-Butanol Methane Sulfonic Acid The first stage (monoester formation) is very fast and irreversible. The second stage (diester formation) is slow, with the rate being first-order with respect to the monoester. akjournals.com akjournals.com
Isobutyl Alcohol Methane Sulfonic Acid Activation energy for the second stage was determined to be 93,200 J/mol. akjournals.com akjournals.com
2-Ethylhexanol Sulfuric Acid The reaction rate of the second stage does not depend on the concentration of 2-ethylhexanol. researchgate.net researchgate.net

Hydrogenation Chemistry of this compound and Derivatives

The selective hydrogenation of this compound is a key industrial process for producing phthalide, an important intermediate for pharmaceuticals and other fine chemicals. cjcatal.comasianpubs.org The primary challenge in this transformation is to achieve high selectivity for the hydrogenation of one of the carbonyl groups while avoiding the reduction of the second carbonyl group or the aromatic ring. asianpubs.org

Various catalytic systems have been developed to optimize this process.

Nickel-based Catalysts: Supported nickel catalysts are commonly used and show high activity, though they often require high hydrogen pressures (above 4 MPa) and can lead to byproducts like o-toluic acid and ring-hydrogenated derivatives. cjcatal.comasianpubs.org A Ni/TiO2-SiO2 catalyst prepared by the sol-gel method demonstrated high activity and selectivity, achieving 100% conversion of this compound with 88.5% selectivity to phthalide. cjcatal.com

Noble Metal Catalysts: Supported gold catalysts, particularly Au/TiO2, have shown great promise for the liquid-phase hydrogenation of this compound to phthalide. rsc.orgasianpubs.org The catalytic performance is strongly influenced by factors like calcination and reduction temperatures, which affect the size of the gold particles. asianpubs.org Au0 is suggested to be the active species for the reaction. asianpubs.org

Intermetallic Catalysts: Acid-tolerant intermetallic cobalt-nickel silicides (CoxNi2−xSi@C) have emerged as effective noble metal-like catalysts. rsc.org These catalysts show a remarkable synergistic effect, with a cobalt-rich bimetallic silicide exhibiting activity comparable to noble metal catalysts like gold and platinum. rsc.org

Gas-phase hydrogenation using copper-containing catalysts has also been explored as an alternative to liquid-phase processes, offering the advantage of avoiding solvent separation. google.com This method can achieve conversions greater than 90% and yields over 85% at temperatures of 180-250°C. google.com

Table 2: Comparison of Catalytic Systems for this compound Hydrogenation to Phthalide

Catalyst System Phase Key Performance Metrics Reference
Ni/TiO2-SiO2 Liquid 100% conversion, 88.5% selectivity cjcatal.com
Au/TiO2 Liquid High activity and selectivity; performance depends on catalyst preparation (calcination/reduction temp.). asianpubs.org
CoxNi2−xSi@C Liquid Activity comparable to noble metal catalysts (Au, Pd, Pt). rsc.org
Cu-containing Gas >90% conversion, >85% yield google.com

Synthesis and Reactivity of this compound Derivatives

Phthalimide (B116566) and its N-substituted derivatives are a crucial class of compounds synthesized from this compound, serving as vital intermediates in organic synthesis, particularly in the production of primary amines via the Gabriel synthesis. turito.combyjus.com

The most direct method for synthesizing phthalimides is the dehydrative condensation of this compound with primary amines, often carried out at high temperatures or in solvents like acetic acid. organic-chemistry.orgpharmainfo.injetir.org Various catalysts, such as sulphamic acid or reusable clays (B1170129) like montmorillonite-KSF, can be employed to improve reaction conditions and yields. pharmainfo.injetir.org Microwave irradiation has also been successfully used to accelerate the reaction, reducing reaction times from hours to minutes. pharmainfo.in

The Gabriel synthesis is a classic application of phthalimide chemistry. byjus.com It involves the N-alkylation of potassium phthalimide with a primary alkyl halide, followed by hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide to release the primary amine. turito.combyjus.comlibretexts.org This method is advantageous as it prevents the over-alkylation that can occur when using ammonia (B1221849) directly. byjus.com

Table 3: Selected Methods for N-Substituted Phthalimide Synthesis

Reactants Conditions Yield Reference
This compound, primary amines Acetic acid, 10% sulphamic acid, 110°C 86-98% pharmainfo.in
This compound, primary amines Microwave irradiation, 150-250°C 52-89% pharmainfo.in
This compound, alkyl/aryl amines Acetic acid, montmorillonite-KSF catalyst, reflux Good yields jetir.org
This compound, various amines Acetic acid, reflux for 4 hours Satisfactory yields sphinxsai.com

Anthraquinone (B42736) and its derivatives, which are important as dyes and pigments, are frequently synthesized using this compound as a starting material through the Friedel-Crafts acylation reaction. thechemco.comchemcess.comtandfonline.com

The general process involves two main steps:

Friedel-Crafts Acylation: this compound reacts with an aromatic compound, such as benzene (B151609) or a substituted benzene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). chemcess.comroyalsocietypublishing.org This electrophilic aromatic substitution reaction forms an o-benzoylbenzoic acid derivative. chemcess.com To achieve high yields (over 95%), the reaction can be conducted using excess benzene as a solvent. chemcess.com

Cyclization: The resulting o-benzoylbenzoic acid is then cyclized using a strong dehydrating agent, typically hot concentrated or fuming sulfuric acid, to yield the anthraquinone ring system. chemcess.comroyalsocietypublishing.org

A well-known example is the synthesis of quinizarin (B34044) (1,4-dihydroxyanthraquinone). orgsyn.orgwikipedia.org This is achieved by reacting this compound with p-chlorophenol in the presence of sulfuric acid and boric acid at elevated temperatures (around 200°C), followed by hydrolysis of the chloro group. orgsyn.orgwikipedia.orgresearchgate.netgoogle.com Microwave-assisted synthesis has been shown to dramatically shorten the reaction time for this process to just 10 minutes. researchgate.net The reaction can also be performed with hydroquinone, though less efficiently. wikipedia.orgprepchem.com

Table 4: Synthesis of Anthraquinone Derivatives from this compound

Aromatic Substrate Catalyst/Reagent Product Reference
Benzene 1) AlCl3; 2) H2SO4 Anthraquinone chemcess.com
p-Chlorophenol H2SO4, Boric Acid Quinizarin (1,4-dihydroxyanthraquinone) orgsyn.orgresearchgate.netgoogle.com
Isopropyl-substituted benzenes 1) AlCl3; 2) Oleum Mixtures of isopropyl-substituted anthraquinones (migrations can occur) royalsocietypublishing.org
Various substituted benzenes Alum (KAl(SO4)2·12H2O) in water Substituted anthraquinones tandfonline.comtandfonline.com

This compound is a precursor for a wide variety of other heterocyclic compounds beyond phthalimides. rsc.orgrsc.org Its reaction with different nucleophiles opens pathways to diverse ring systems.

Phthalein Dyes: One of the most classic reactions is the condensation of this compound with phenols in the presence of an acid catalyst (like concentrated sulfuric acid) to form phthalein dyes. chemcess.comsprinpub.comwikipedia.org These compounds are a subclass of triarylmethane dyes known for their use as pH indicators. wikipedia.org The reaction with two equivalents of phenol (B47542) produces phenolphthalein (B1677637), while reaction with resorcinol (B1680541) yields fluorescein (B123965). chemcess.comntu.edu.tw

Phthalazines: Phthalazine derivatives can be synthesized from this compound. For example, reaction with hydrazine (B178648) or substituted hydrazines leads to the formation of phthalazinone structures. tandfonline.com As mentioned previously, this compound can participate in multi-component reactions to build complex phthalazine-containing scaffolds. tandfonline.com

The versatility of this compound as a starting material continues to be exploited in the synthesis of a broad spectrum of heterocyclic structures for applications in chemistry, industry, and pharmaceuticals. rsc.orgrsc.org

Reactions with Amines and Other Nucleophiles

This compound readily reacts with a diverse range of nucleophiles, leading to the formation of a variety of important chemical structures. These reactions typically involve the nucleophilic attack on one of the carbonyl carbons, resulting in the opening of the anhydride ring.

The reaction of this compound with primary amines is a cornerstone of organic synthesis, providing a reliable route to phthalimides. organic-chemistry.orgpharmainfo.inchemicalbook.com This transformation generally proceeds through a two-step mechanism. Initially, the amine's nucleophilic nitrogen attacks a carbonyl carbon of the anhydride, forming a tetrahedral intermediate. This intermediate then collapses, opening the anhydride ring to yield a phthalamic acid derivative. jetir.org Subsequent heating and dehydration lead to the cyclization of the phthalamic acid, forming the stable five-membered imide ring of the N-substituted phthalimide. pharmainfo.injetir.org Various conditions have been employed to facilitate this reaction, including high temperatures, the use of catalysts like sulphamic acid, and microwave irradiation to enhance reaction rates and yields. pharmainfo.in

Secondary amines also react with this compound. google.comgoogle.com The reaction with dialkyl secondary amines can lead to the formation of amide salts of orthophthalic acid or, with two moles of the amine, tetraalkyl phthalamides. google.com

Beyond simple amines, this compound reacts with amino acids to produce N-phthaloyl amino acids. rsc.org This reaction is significant in peptide synthesis as it provides a method for protecting the amino group of amino acids, preventing racemization during subsequent synthetic steps. organic-chemistry.orgrsc.org The reaction can be carried out in refluxing glacial acetic acid or in nonpolar solvents with a tertiary amine catalyst. rsc.org

Other nitrogen-containing nucleophiles like urea (B33335) and its derivatives also react with this compound. The reaction with urea, when heated, produces phthalimide. The mechanism involves the initial nucleophilic attack of a urea nitrogen on a carbonyl group of the anhydride. pierpalab.com

Alcohols represent another important class of nucleophiles that react with this compound. The alcoholysis of this compound with simple alcohols initially yields monoesters of phthalic acid. wikipedia.orgepa.govasianpubs.org These monoesters can be further esterified to the corresponding diesters under acid-catalyzed dehydrating conditions. epa.govasianpubs.org This reaction is fundamental to the large-scale production of phthalate esters, which are widely used as plasticizers. wikipedia.org The reaction conditions, such as the solvent and temperature, can influence the product distribution between the monoester and diester. asianpubs.org

Thiols, the sulfur analogs of alcohols, also react with this compound. The reaction between thiols and anhydrides results in a ring-opened thioester/acid. nih.govresearchgate.net This reaction has been shown to be reversible and is utilized in the development of dynamic covalent networks. nih.govresearchgate.net The mechanism can proceed through either a thiol-thioester exchange or a reversible anhydride ring closure. researchgate.net

The reactivity of this compound extends to other nucleophiles as well. For instance, it can react with phenols in the presence of an acid catalyst to produce phthalein dyes, such as phenolphthalein from the reaction with two equivalents of phenol. chemcess.com Hydrolysis, the reaction with water, readily converts this compound to phthalic acid, although this process is reversible upon heating above 180 °C. wikipedia.org

The following table summarizes the reactions of this compound with various nucleophiles and the resulting products.

NucleophileProduct(s)Reaction Conditions
Primary AminesN-Substituted PhthalimidesHigh temperature, catalysts (e.g., sulphamic acid), microwave irradiation. pharmainfo.inchemicalbook.com
Secondary AminesAmide salts of orthophthalic acid, Tetraalkyl phthalamides. google.comReaction with one or two moles of amine, respectively. google.com
Amino AcidsN-Phthaloyl Amino AcidsRefluxing glacial acetic acid or nonpolar solvents with a tertiary amine. rsc.org
UreaPhthalimideHeating the molten reactants. pierpalab.com
AlcoholsMono- and Di-esters of Phthalic AcidStepwise reaction, often with acid catalysis for the second esterification. wikipedia.orgepa.govasianpubs.org
ThiolsRing-opened Thioester/AcidsReversible reaction, can be promoted by mild acid. nih.govresearchgate.netacs.org
PhenolsPhthalein DyesAcid catalysis. chemcess.com
WaterPhthalic AcidReversible upon heating. wikipedia.org

Mechanistic Investigations of this compound Reactivity

The reactivity of this compound has been the subject of numerous mechanistic studies to understand the factors governing its reactions with nucleophiles. These investigations often employ kinetic analysis, computational modeling, and spectroscopic techniques to elucidate reaction pathways and transition states.

The fundamental reaction of this compound with a nucleophile involves a nucleophilic acyl substitution mechanism. numberanalytics.com The process is initiated by the attack of the nucleophile on one of the electrophilic carbonyl carbons of the anhydride ring. This leads to the formation of a tetrahedral intermediate. pierpalab.comnumberanalytics.com The fate of this intermediate determines the final product. In most cases, the intermediate collapses by breaking the acyl-oxygen bond of the anhydride ring, leading to a ring-opened product. pierpalab.com

Kinetic studies on the hydrolysis of this compound have shown that the reaction is accelerated by various bases, including acetate, phosphate, and certain amines like N-methyl imidazole (B134444) and 1,4-diazabicyclo wikipedia.orgwikipedia.orgwikipedia.orgoctane (DABCO). researchgate.netnih.gov These bases can act as nucleophiles themselves, attacking the anhydride, or as general bases catalyzing the attack of water. researchgate.net A Brønsted plot for the base-catalyzed hydrolysis gives a β value of 0.46, providing insight into the degree of bond formation in the transition state. researchgate.netnih.gov

In the context of polymerization, the mechanism of the ring-opening copolymerization of epoxides and cyclic anhydrides like this compound has been investigated. In systems catalyzed by metal complexes, it is proposed that the epoxide is first activated by coordination to the metal center. nih.gov Subsequently, a nucleophilic co-catalyst initiates the ring-opening of the anhydride. nih.govmdpi.com Kinetic studies of these polymerizations often show a first-order dependence on the epoxide concentration and a zero-order dependence on the anhydride concentration, suggesting that the ring-opening of the epoxide is the rate-determining step. acs.org

Mechanistic studies involving the reaction of this compound with isocyanates in the presence of water have revealed a complex pathway. rsc.org It has been suggested that the reaction proceeds through the formation of urea from the hydrolysis of the isocyanate, and the urea then acts as the actual catalyst in the reaction with the anhydride to form the imide. rsc.org

Investigations into the reaction of this compound with thiols have highlighted the reversible nature of the thioester formation. nih.govresearchgate.net Two possible mechanisms for the reversibility have been proposed: a thiol-thioester exchange pathway and a reversible ring-closure of the thioester/acid to regenerate the anhydride and thiol. researchgate.net

The table below summarizes key findings from mechanistic investigations into the reactivity of this compound.

Reaction StudiedKey Mechanistic FindingsTechniques Used
Base-Catalyzed HydrolysisReaction accelerated by various bases acting as nucleophiles or general base catalysts. Brønsted β = 0.46. researchgate.netnih.govKinetic studies (stopped-flow spectrophotometry). acs.org
Reaction with PhenolsConsistent with a concerted or enforced concerted mechanism, or a stepwise mechanism with rate-determining nucleophilic attack. Brønsted βNuc = 0.45. acs.orgKinetic studies, computational analysis. acs.org
Copolymerization with EpoxidesEpoxide activation by a Lewis acid catalyst followed by nucleophilic ring-opening of the anhydride. Epoxide ring-opening is often rate-determining. nih.govacs.orgKinetic studies, NMR spectroscopy. mdpi.comacs.org
Reaction with IsocyanatesIn the presence of water, urea is formed and acts as a catalyst for the reaction between the anhydride and isocyanate to form the imide. rsc.orgNMR spectroscopy, LC-MS, quantum mechanical computations. rsc.org
Reaction with ThiolsThe formation of the ring-opened thioester/acid is reversible. nih.govresearchgate.net Proposed mechanisms include thiol-thioester exchange and reversible anhydride ring closure. researchgate.net¹H NMR spectroscopy. researchgate.net

Polymerization Chemistry Involving Phthalic Anhydride

Phthalic Anhydride (B1165640) in Polyester (B1180765) Resin Synthesis

Phthalic anhydride is a key raw material in the production of polyester resins, where it functions as a dibasic acid component. greengubregroup.com These resins are synthesized through polycondensation reactions between diacids (or their anhydrides) and diols. This compound's role is to introduce aromatic rings into the polymer chain, enhancing the mechanical and thermal properties of the final product.

Unsaturated polyester resins (UPRs) are thermosetting polymers widely used in fiber-reinforced plastics and composites. scispace.comresearchgate.net They are synthesized by the condensation reaction of a mixture of saturated and unsaturated dibasic acids or their anhydrides with glycols. scispace.com this compound serves as the primary saturated anhydride, providing rigidity and strength to the polymer structure. researchgate.net Maleic anhydride is commonly used as the unsaturated component, introducing double bonds into the polyester backbone that allow for subsequent cross-linking, typically with a vinyl monomer like styrene (B11656). scispace.comresearchgate.nettandfonline.com

The synthesis process involves a polycondensation reaction where the reactants—such as this compound, maleic anhydride, and a glycol like propylene (B89431) glycol—are heated together. tandfonline.comgoogle.com Water is produced as a byproduct and is removed to drive the reaction toward the formation of a high molecular weight polymer. google.com The properties of the resulting UPR can be tailored by adjusting the ratio of this compound to maleic anhydride. researchgate.nettandfonline.com For instance, increasing the proportion of maleic anhydride generally enhances the mechanical properties up to a certain point. tandfonline.com Research has shown that optimal properties are often achieved with around 60-70% maleic anhydride in the anhydride mixture. researchgate.nettandfonline.com

A typical formulation for an unsaturated polyester resin might involve reacting a glycolyzed PET oligomer with both maleic anhydride and this compound. scispace.com The final liquid resin is then dissolved in styrene monomer, which acts as both a solvent and a cross-linking agent during the curing process. scispace.comresearchgate.net

Table 1: Example of Reactants in Unsaturated Polyester Resin Synthesis researchgate.net

Component TypeChemical Name
Saturated AnhydrideThis compound
Unsaturated AnhydrideMaleic anhydride
GlycolsPropylene Glycol, Diethylene glycol
MonomerStyrene

The kinetics of polyesterification involving this compound are complex. The process typically begins with a rapid, non-catalytic ring-opening of the anhydride by a hydroxyl group from the glycol, forming a monoester with a carboxylic acid group. scribd.comresearchgate.net This is followed by a slower, typically catalyzed, esterification reaction between this acid group and another glycol molecule, which proceeds until a high molecular weight polymer is achieved. scribd.comresearchgate.net

Studies on the copolyesterification of maleic anhydride and this compound with 1,2-propylene glycol have shown that maleic anhydride is more reactive than this compound. tandfonline.com The relative reactivity of maleic anhydride to this compound was found to increase from approximately 1.7 to 2.3 as the reaction temperature increased from 160°C to 220°C. tandfonline.com This difference in reactivity influences the sequence distribution of the monomer units along the polymer chain, affecting the final properties of the resin. Kinetic models have been developed to predict this distribution and control the polymer architecture by accounting for factors like the differential reactivity of the hydroxyl groups on 1,2-propylene glycol and the removal of byproducts like water and excess glycol at high temperatures. tandfonline.com

The esterification reaction is often catalyzed by acids. scribd.comepa.gov Studies using catalysts like methane (B114726) sulphonic acid and p-toluenesulphonic acid have shown that the reaction follows second-order kinetics. scribd.comresearchgate.net The reaction rate is dependent on the concentration of both the reactants and the catalyst. scribd.com Controlling the reaction kinetics is crucial for achieving the desired molecular weight, acid value, and viscosity of the final resin. google.com

Unsaturated Polyester Resins

This compound in Alkyd Resin Formulations

Alkyd resins are oil-modified polyesters extensively used as binders in paints and coatings. persiaresin.comnih.gov They are produced by the polycondensation of a dicarboxylic acid or its anhydride, a polyol, and long-chain fatty acids derived from natural oils. mdpi.com this compound is the most common dicarboxylic acid component, contributing to the hardness, durability, and chemical resistance of the resulting coating. greengubregroup.compersiaresin.com

The synthesis of alkyd resins can be carried out through different processes, with the "monoglyceride process" being very common. nih.govresearchgate.net This process involves a two-step reaction. First, a transesterification reaction occurs between a triglyceride (from a natural oil like soybean or linseed oil) and a polyol (such as glycerol (B35011) or pentaerythritol) to form monoglycerides (B3428702) and diglycerides. researchgate.netacs.org In the second step, this mixture is reacted with this compound in a polycondensation reaction to build the branched polyester backbone. researchgate.netacs.org The fatty acid chains from the oil provide flexibility and air-drying capabilities to the resin.

The properties of the alkyd resin are heavily influenced by its "oil length," which is the percentage of oil or fatty acid in the resin. Long oil alkyds (>60% oil) are more flexible and are used in applications like exterior paints. persiaresin.com Short oil alkyds (<40% oil) are harder and are used in industrial baking enamels. undip.ac.id

Table 2: Typical Components in Alkyd Resin Formulation persiaresin.com

Component TypeExampleRole
Dibasic AcidThis compoundHardness, Chemical Resistance
PolyolGlycerol, PentaerythritolBackbone Structure
Fatty Acids/OilsSoybean Oil, Linseed OilFlexibility, Drying Properties
CatalystMetallic Driers (e.g., Cobalt, Manganese)Accelerate Drying

In recent years, there has been a significant push towards developing more sustainable, bio-based alkyd resins. nih.gov Since this compound is derived from petrochemical sources, much research has focused on replacing it with renewable alternatives. mdpi.comacs.org The goal is to increase the bio-based content of the resins without compromising their performance. mdpi.com

One approach involves substituting this compound with bio-derived dicarboxylic acids. mdpi.com For example, azelaic acid has been successfully used to synthesize bio-alkyd resins with good mechanical performance and significantly enhanced biodegradability compared to conventional phthalic-based alkyds. mdpi.com Coatings made from these resins showed a biodegradability of 70% in under 90 days, compared to 34.7% for a commercial reference. mdpi.com Another promising bio-based substitute is furan-2,5-dicarboxylic acid (FDCA) or its dimethyl ester (FDME), which can be derived from sugars. acs.org Studies have shown that FDME can effectively replace this compound in alkyd resin synthesis, yielding materials with high molecular weights and glass transition temperatures around 0°C. acs.org

The challenge lies in finding renewable substitutes that can impart the same rigidity and performance as the aromatic ring of this compound. acs.org While aliphatic diacids can be used, they often result in softer, lower-performance alkyds. acs.org Therefore, the development of rigid, bio-based cyclic building blocks is a key area of research for creating fully sustainable alkyd coatings. nih.govacs.org

Copolymerization and Terpolymerization Studies with this compound

Beyond traditional polycondensation, this compound is a valuable monomer in more advanced polymerization techniques like ring-opening copolymerization (ROCOP) and terpolymerization, which allow for the synthesis of well-defined polymer architectures under mild conditions. mdpi.com

The ring-opening copolymerization (ROCOP) of cyclic anhydrides and epoxides is a powerful method for producing polyesters with controlled molecular weights and narrow dispersity. mdpi.comnih.gov This method offers better atom economy and more favorable thermodynamics compared to classical polycondensation. mdpi.com In this reaction, this compound is copolymerized with an epoxide monomer, such as cyclohexene (B86901) oxide, propylene oxide, or bio-based epoxides like limonene (B3431351) oxide. mdpi.commdpi.comacs.org

The reaction is typically catalyzed by metal complexes, with various systems based on chromium, aluminum, zinc, and magnesium being actively investigated. mdpi.comox.ac.uksioc-journal.cn Often, a binary catalytic system consisting of the metal complex and a nucleophilic co-catalyst (like 4-(dimethylamino)pyridine (DMAP) or bis(triphenylphosphine)iminium chloride (PPNCl)) is employed to enhance activity and selectivity. mdpi.comsioc-journal.cn

The resulting polymers are typically alternating polyesters, with one anhydride unit followed by one epoxide unit. sioc-journal.cn The properties of these polyesters, such as their glass transition temperature (Tg), can be tuned by the choice of epoxide. For instance, using rigid epoxides can lead to polyesters with high Tg values. mdpi.com Copolymerization of this compound with limonene oxide has produced polyesters with Tg as high as 141°C. mdpi.com The mechanism generally involves the initiation by an alkoxide which reacts with the anhydride to form a carboxylate intermediate, followed by reaction with the epoxide to regenerate the alkoxide species. acs.org

Table 3: Catalysts and Monomers in ROCOP of this compound and Epoxides

Catalyst SystemEpoxide MonomerResulting PolymerReference
Amine-bis(phenolate) Cr(III) complexes / DMAPCyclohexene oxide, Propylene oxide, etc.Alternating Polyesters mdpi.comnih.gov
(t-Bu-salophen)CrCl / PPNClLimonene OxidePartially Renewable Alternating Polyesters acs.org
Zn(II)Mg(II) or Al(III)K(I) organometallic complexesBoronic ester-phthalic anhydride / Cyclohexene oxideFunctional Polyesters ox.ac.uk
Zr(IV) complexButylene OxidePoly(ester-alt-ethers) with ABB sequence acs.org

Recent research has also explored the catalyst-free alternating copolymerization of this compound with N-substituted aziridines, yielding cyclic poly(ester amide)s with high molar mass. acs.org Kinetic studies of this specific reaction showed a first-order dependence on the monomer pair concentration. acs.org

Copolymerization and terpolymerization involving this compound represent a growing field of research, aiming to create novel polymeric materials with tailored properties and functionalities. The ability to combine this compound with monomers like CO2 and epoxides opens pathways to new block copolymers, such as poly(ester-b-carbonate)s. acs.orgrsc.org These advanced polymerization techniques allow for precise control over the polymer microstructure, leading to materials with unique thermal and mechanical characteristics. mdpi.comrsc.org For example, the terpolymerization of this compound, propylene oxide, and CO2 using a zinc glutarate catalyst has been shown to produce terpolymers with very high molecular weights (up to 221 kg mol⁻¹) and enhanced thermal stability. rsc.org

Terpolymerization with Carbon Dioxide and Epoxides

The terpolymerization of this compound (PA), carbon dioxide (CO₂), and epoxides represents a significant advancement in creating biodegradable polymers with tunable properties. This process allows for the incorporation of both ester and carbonate linkages into the polymer backbone, offering a route to materials with tailored thermal and mechanical characteristics, as well as controlled degradation rates. rsc.orgresearchgate.net

A key study in this area investigated the terpolymerization of PA, propylene oxide (PO), and CO₂ using zinc glutarate (ZnGA) as a catalyst in a toluene (B28343) solution. rsc.orgrsc.org The research focused on understanding the reaction kinetics and the properties of the resulting terpolymers. By employing the Fineman–Ross methodology, the monomer reactivity ratios for carbon dioxide (rCO₂) and this compound (rPA) were determined to be 5.94 and 0.21, respectively. rsc.orgrsc.org This significant difference in reactivity ratios indicates that the insertion of CO₂ is much more favorable than that of PA, leading to a random distribution of ester and carbonate units within the polymer chain. rsc.orgrsc.org

The introduction of a small quantity of this compound as a third monomer was found to markedly enhance the conversion of propylene oxide and the molecular weight of the resulting terpolymer. rsc.orgresearchgate.net Optimal reaction conditions were identified, which allowed for the synthesis of terpolymers with very high number-average molecular weights (Mn), reaching up to 221 kg mol⁻¹. rsc.orgresearchgate.net These terpolymers also exhibited a high glass transition temperature (Tg) of approximately 41°C and demonstrated greater thermal stability compared to the copolymer of PO and CO₂. rsc.orgresearchgate.net

In other research, a dinuclear Cr(III) salen complex was used to promote the terpolymerization of CO₂, cyclohexene oxide (CHO), and PA. mdpi.com This catalytic system, in the presence of PPNCl, led to the formation of a diblock polymer where the polyester segment formed first, followed by the polycarbonate block after the complete consumption of PA. mdpi.com

The table below summarizes the conditions and outcomes of the terpolymerization of this compound, propylene oxide, and carbon dioxide catalyzed by zinc glutarate. rsc.org

Parameter Value
CatalystZinc Glutarate (ZnGA)
MonomersThis compound (PA), Propylene Oxide (PO), Carbon Dioxide (CO₂)
SolventToluene
Optimal PA/PO Molar Ratio1/8
Optimal Temperature75 °C
CO₂ Pressure5 MPa
Max. Number-Average Molecular Weight (Mn)221 kg mol⁻¹
Propylene Oxide (PO) Conversion72.5%
Glass Transition Temperature (Tg)~41 °C

Synthesis of this compound Functionalized Polymers

The incorporation of the this compound functional group into polymers is a valuable strategy for creating reactive materials that can be used in applications such as compatibilizers for polymer blends, surface modification, and as precursors for more complex macromolecular architectures. cmu.educmu.edu Controlled polymerization techniques and post-polymerization modification are two primary routes to achieve this.

Atom Transfer Radical Polymerization (ATRP) Approaches

Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersities. cmu.eduresearchgate.net Several ATRP-based strategies have been developed to introduce this compound functionalities into polymers.

One effective method involves the use of a specially designed ATRP initiator that contains a protected form of the anhydride group. acs.orgacs.org Specifically, initiators bearing a di-tert-butyl phthalate (B1215562) (DTBP) group have been synthesized. cmu.eduacs.orgacs.org These initiators are used to polymerize monomers like styrene and methyl methacrylate. acs.orgacs.org The resulting DTBP-functionalized polymers can then be converted to the desired this compound-functionalized polymers through a clean pyrolysis process. cmu.eduacs.orgacs.org The pyrolysis proceeds through a phthalic diacid intermediate. acs.orgacs.org This method allows for the synthesis of polymers with the this compound group at the chain end or in the middle of the chain, depending on the initiator structure. acs.orgacs.org

Another approach is the direct use of an initiator containing the this compound moiety. cmu.edu For instance, 4-(bromomethyl)this compound has been successfully used as an initiator for the ATRP of styrene. cmu.edu This method, however, can sometimes lead to polymers with moderate polydispersities and some loss of the anhydride functionality, potentially due to hydrolysis under the polymerization conditions. acs.org

The table below details the ATRP synthesis of end- and mid-chain this compound functionalized polymers via the pyrolysis of di-tert-butyl phthalate precursors. acs.org

Polymer Type Monomer Initiator Type Functionality Location Conversion Method
PMMAMethyl MethacrylateDTBP-functionalized initiatorEnd-chain or Mid-chainPyrolysis
PSStyreneDTBP-functionalized initiatorEnd-chain or Mid-chainPyrolysis

Post-Polymerization Modification for this compound Integration

Post-polymerization modification is an alternative and versatile strategy for introducing functional groups onto a pre-existing polymer backbone. This approach allows for the functionalization of polymers that may not be directly accessible through the polymerization of functional monomers.

One documented method involves the modification of bromo-terminated polystyrene, which can be readily synthesized via ATRP. acs.org This bromo-terminated polymer can then be reacted with an excess of maleic anhydride to introduce anhydride functionality at the chain end. acs.org Although this example uses maleic anhydride, the principle can be extended to other cyclic anhydrides.

A different strategy employs Friedel-Crafts acylation to modify high-performance aromatic polymers. researchgate.net For example, a polyetherimide can be acylated using a suitable reagent to introduce side groups. While not directly creating a this compound group, this method demonstrates the potential for acylating aromatic rings within a polymer structure, which could be adapted to introduce this compound-like functionalities. researchgate.net

The functionalization of polymers through these modification techniques opens up possibilities for creating materials with reactive sites that can be used for subsequent reactions, such as crosslinking or grafting. diva-portal.org

Advanced Materials and Novel Applications Derived from Phthalic Anhydride Research

Development of High-Performance Polymeric Materials

The incorporation of phthalic anhydride (B1165640) into polymer backbones is a key strategy for enhancing thermal stability, mechanical strength, and chemical resistance. This has led to the development of sophisticated polymeric materials for demanding applications.

Advanced Epoxy Vitrimers

Epoxy vitrimers are a class of polymers that combine the robust mechanical properties of thermosets with the reprocessability of thermoplastics. Phthalic anhydride is utilized as a key component in the curing agent to create these dynamic networks.

Recent research has focused on synthesizing epoxy vitrimers with enhanced glass transition temperatures (Tgs) by curing epoxy resins with a combination of this compound and other acids, such as sebacic acid. nih.govresearchgate.netnih.gov In one study, epoxy resin E51 was cured with varying ratios of this compound and sebacic acid, using 1,5,7-triazabicyclic[4.4.0]dece-5-ene (TBD) as a transesterification catalyst. nih.govresearchgate.netnih.gov By adjusting the molar ratio of this compound in the curing agent, the glass transition temperature of the resulting epoxy vitrimers could be systematically increased from 79 °C to 143 °C. nih.govresearchgate.netnih.gov

The introduction of the rigid this compound structure into the polymer network is crucial for achieving these high Tgs. nih.gov For instance, a material designated EV-5.5, which had a high usable Tg of 98 °C, demonstrated a tensile strength of 52 MPa and a thermal decomposition temperature (Td5) of 322 °C. researchgate.net This combination of thermal stability and mechanical robustness opens up new possibilities for the practical application of these healable and processable thermosets. nih.govresearchgate.net The transesterification reactions, catalyzed by species like zinc acetate, allow the network topology to be rearranged at elevated temperatures, enabling stress relaxation and repair without depolymerization. mdpi.comresearchgate.net

Table 1: Properties of Epoxy Vitrimers with Varying this compound Content

Curing Agent Composition (this compound : Sebacic Acid Molar Ratio) Glass Transition Temperature (Tg) (°C) Tensile Strength (MPa) Decomposition Temperature (Td5) (°C)
Low Anhydride Content 79 - -
EV-5.5 98 52 322
High Anhydride Content 143 - -

Data sourced from studies on epoxy vitrimers cured with this compound and sebacic acid. nih.govresearchgate.net

Polyurethane Coatings

This compound is a critical raw material for producing polyester (B1180765) polyols, which are precursors to polyurethane (PU) coatings. The properties of the final PU coating are significantly influenced by the structure of the polyester polyol. The inclusion of this compound's aromatic ring into the polyol backbone enhances the rigidity, hardness, and thermal stability of the resulting polyurethane. mdpi.commechanicaljournals.com

Research has demonstrated that polyester polyols derived from this compound lead to PU coatings with improved mechanical properties and chemical resistance. google.commdpi.com For example, a study involving the synthesis of polyester polyols from soybean oil, glycerol (B35011), and varying amounts of this compound showed that increasing the this compound content resulted in coatings with better performance characteristics. researchgate.net In another study, a system composed of neopentyl glycol and this compound (HTP-1) was used to create polyesters for PU coatings. mdpi.com These coatings exhibited high pencil hardness (6H) and excellent impact resistance, which was attributed to the rigid structure of the benzene (B151609) ring from this compound enhancing the mechanical strength. mdpi.com

Furthermore, this compound-based polyester polyols have been found to impart improved hydrolytic stability to urethane (B1682113) coatings compared to those based on other acids like adipic acid or terephthalic acid. google.com This enhanced stability is crucial for the longevity of coatings used in harsh environments.

Table 2: Mechanical Properties of Polyurethane Coatings Derived from a Neopentyl Glycol-Phthalic Anhydride System

Hydroxyl Value Pencil Hardness Adhesion Level Flexibility (mm)
Low 6H 0 1
High 6H 0 -

Data represents coatings from the HTP-1 system, highlighting the high mechanical strength attributed to this compound. mdpi.com

Glass Fiber-Reinforced Polymers

This compound is a cornerstone in the production of unsaturated polyester resins (UPRs), which are the most common matrix materials for glass fiber-reinforced polymers (FRPs). chalcogen.rourmpl.commohebbaspar.com These composites are valued for their high strength-to-weight ratio and are used in applications ranging from automotive parts to construction and marine hulls. chalcogen.romohebbaspar.com

UPRs are synthesized by the polycondensation of diacids and glycols. This compound, along with an unsaturated acid like maleic anhydride, is a standard diacid component. chalcogen.rogoogle.com The this compound imparts rigidity, chemical resistance, and cost-effectiveness to the resin. chalcogen.roperstorp.com Research has focused on optimizing UPR formulations to enhance the mechanical properties of the final composite. One study detailed the synthesis of a medium-reactivity UPR from ortho-phthalic anhydride, maleic anhydride, propylene (B89431) glycol, and diethylene glycol. chalcogen.roresearchgate.net The resulting glass fiber composite, produced via hand layup, demonstrated superior mechanical performance compared to industrial benchmarks. chalcogen.ro

The ratio of this compound to maleic anhydride is a key parameter for controlling the resin's properties. researchgate.net Low-viscosity UPRs, which are crucial for better workability and fiber impregnation, have been developed using this compound in combination with glycols like dipropylene glycol, resulting in FRPs with excellent mechanical properties. google.com

Table 3: Example Formulation for an Unsaturated Polyester Resin

Component Function
This compound Saturated Acid (provides rigidity)
Maleic Anhydride Unsaturated Acid (for crosslinking)
Propylene Glycol Glycol
Diethylene Glycol Glycol (for cost reduction and compatibility)
Styrene (B11656) Monomer (for crosslinking)

Based on typical formulations for UPRs used in glass fiber composites. chalcogen.ro

PVC Modification and Plasticization

This compound is the primary precursor for the synthesis of phthalate (B1215562) esters, the most widely used class of plasticizers for polyvinyl chloride (PVC). mohebbaspar.comresearchgate.net Plasticizers are additives that increase the flexibility, workability, and durability of PVC, transforming it from a rigid material into a flexible one suitable for applications like cables, flooring, and synthetic leather. gzchem.comspecialchem.com

Phthalate plasticizers are produced through the esterification of this compound with various alcohols. researchgate.netspecialchem.com The choice of alcohol determines the properties of the resulting plasticizer. For example, reacting this compound with 2-ethyl-hexanol produces di-(2-ethylhexyl) phthalate (DEHP), while reaction with isononyl alcohol yields diisononyl phthalate (DINP). specialchem.com These plasticizers work by embedding themselves between the PVC polymer chains, reducing intermolecular forces and lowering the glass transition temperature. researchgate.net

Recent research has focused on developing new types of plasticizers to address concerns about the migration of lower molecular weight phthalates. mdpi.com One approach involves synthesizing polyester plasticizers from this compound, a diol, and a monofunctional alcohol to create end-capped structures. These larger molecules exhibit reduced migration. mdpi.com Another strategy involves the chemical modification of PVC itself, for instance by creating rigid cross-linked PVC foam materials using this compound as a crosslinking agent to form a semi-interpenetrating polymer network. scispace.com

Functional Materials and Devices

Beyond structural polymers, this compound is a valuable substrate for creating materials with specific optical and electronic functions.

Room-Temperature Phosphorescence (RTP) Emitters

Room-temperature phosphorescence (RTP) is a phenomenon where a material emits light for a prolonged period after the cessation of excitation. This property is highly sought after for applications in optical sensing, anti-counterfeiting, and data storage. researchgate.netchinesechemsoc.org this compound has emerged as a key building block in the design of purely organic RTP emitters.

In 2022, researchers reported a novel RTP emitter based on this compound, 3,3″,4,4″-diphenylsulfonetetracarboxylic dianhydride (DPS), which exhibited an ultralong phosphorescence lifetime of up to 1.08 seconds and a high quantum yield of 8%. rsc.orgresearchgate.netresearcher.life The unique molecular structure and packing in the crystalline state help to suppress non-radiative decay pathways, allowing for efficient and long-lived phosphorescence. researchgate.net

Another approach involves incorporating this compound moieties into a polymer matrix like cellulose (B213188). chinesechemsoc.org By chemically attaching anionic aromatic substituents derived from this compound to the cellulose chain, researchers created materials that exhibit ultra-long RTP. The introduction of the phenylcarboxylate groups from this compound promotes intersystem crossing (the process that leads to the phosphorescent state) and enhances intermolecular interactions, which rigidify the structure and inhibit non-radiative transitions. chinesechemsoc.org These cellulose-based materials also showed a unique pH-responsive behavior, where the phosphorescence could be reversibly quenched under acidic conditions. chinesechemsoc.org

Fluorescent Probes

This compound is a foundational molecule in the synthesis of various fluorescent probes, a class of compounds essential for visualizing and quantifying substances in biological and chemical systems. The history of these probes dates back to 1871 with the synthesis of fluorescein (B123965) by Adolf von Baeyer, achieved by combining this compound and resorcinol (B1680541) with a zinc chloride catalyst. drugtargetreview.comfluorofinder.com This discovery marked the beginning of a new era in chemical and biological analysis. drugtargetreview.com Shortly after, in 1887, another significant class of xanthene dyes, the rhodamines, were created using this compound derivatives. drugtargetreview.comfluorofinder.com

The utility of this compound in this field stems from its ability to form the core structure of xanthene dyes, which are characterized by high molar absorptivity, significant fluorescence quantum yield, and photostability. rsc.org These properties make them valuable in a wide range of applications, including medical diagnostics and environmental monitoring. drugtargetreview.com

Modern research continues to leverage this compound for creating sophisticated fluorescent probes. For instance, a novel probe, IMPD, was developed based on an imidazo[1,2-a]pyridine (B132010) structure incorporating a this compound moiety. rsc.org This probe was designed for the detection of hydrazine (B178648), and it demonstrated the ability to stain HepG2 cells with a blue color in the presence of this target molecule. rsc.org Another innovative application involves the creation of a non-emissive probe, tetraphenylethylene (B103901) phthalimide (B116566) (TPE-PMI), through the condensation of TPE-NH₂ and this compound. rsc.org This probe operates on a "turn-on" mechanism, where the cleavage of the phthalimide unit by hydrazine releases the fluorescent TPE-NH₂ precursor, enabling selective detection of hydrazine in solid, liquid, and vapor phases. rsc.org

The development of fluorescein derivatives remains an active area of research. iajps.com Scientists are focused on synthesizing new analogues to address limitations of early fluorescein-based probes, such as photobleaching and pH dependence. iajps.com These efforts include introducing various linkers and functional groups at different positions on the fluorescein structure to enhance their properties for specific applications like bio-imaging and the detection of various analytes. iajps.comiscientific.org

Corrosion Inhibitors

This compound and its derivatives have been identified as effective corrosion inhibitors for various metals and alloys. Research has demonstrated their ability to form protective layers on metal surfaces, thereby mitigating the corrosive effects of aggressive environments. These compounds typically function as mixed-type inhibitors, impeding both the anodic and cathodic reactions involved in the corrosion process. research-nexus.net

Studies have shown that the adsorption of these anhydride derivatives onto the metal surface is a key aspect of their inhibitory action. research-nexus.net This adsorption process, which often follows the Temkin adsorption isotherm, leads to the formation of a protective barrier. research-nexus.net This barrier increases the charge transfer resistance and decreases the double-layer capacitance at the metal-electrolyte interface, as confirmed by electrochemical impedance spectroscopy. research-nexus.net

One study investigated the effectiveness of this compound, alongside other anhydride derivatives, for protecting carbon steel in hydrochloric acid solutions. research-nexus.net The results indicated that these compounds significantly reduce the corrosion rate. research-nexus.net Surface analysis techniques like scanning electron microscopy (SEM) and energy dispersive X-ray spectroscopy (EDX) have provided visual evidence of the formation of a protective film on the carbon steel surface. research-nexus.net

In another application, o-phthalic anhydride was evaluated as a vapor phase corrosion inhibitor (VCI) for AZ31B magnesium alloy in a simulated ocean-atmosphere environment. researchgate.networldscientific.com Compared to other inhibitors like benzoic acid and ammonium (B1175870) benzoate, o-phthalic anhydride offered superior protection. researchgate.networldscientific.com It is believed that the o-phthalic anhydride interacts with Mg²⁺ ions to form complexes of varying molecular weights, which then constitute a dense protective film on the alloy's surface. worldscientific.com Electrochemical tests showed a significant reduction in the corrosion current density (i_corr) from 11.18 µA cm⁻² for the unprotected alloy to 0.65 µA cm⁻² for the alloy protected with o-phthalic anhydride. worldscientific.com

Furthermore, a complex synthesized from nickel(II), thiourea (B124793), and this compound, specifically bis thiourea phthalato nickel (II) complex (PTUNi), has been shown to be a highly effective corrosion inhibitor for C1010 carbon steel in a 0.1 M hydrochloric acid medium. uobasrah.edu.iq This complex achieved a maximum inhibition efficiency of 95.23% at a concentration of just 3 ppm at 298 K. uobasrah.edu.iq The adsorption of this inhibitor on the steel surface was found to align with the Langmuir adsorption isotherm, indicating a strong interaction. uobasrah.edu.iq

Inhibitor System Metal/Alloy Corrosive Medium Key Findings
This compound and derivativesCarbon SteelHydrochloric acidActs as a mixed-type inhibitor, forms a protective film, and follows Temkin adsorption isotherm. research-nexus.net
o-Phthalic anhydride (VCI)AZ31B Magnesium AlloySimulated ocean-atmosphereSuperior protection compared to other VCIs; reduces i_corr from 11.18 to 0.65 µA cm⁻². researchgate.networldscientific.com
Bis thiourea phthalato nickel (II) complex (PTUNi)C1010 Carbon Steel0.1 M Hydrochloric acid95.23% inhibition efficiency at 3 ppm; follows Langmuir adsorption isotherm. uobasrah.edu.iq

Microwave Absorbing Nanocomposites

Research into advanced materials has led to the development of novel nanocomposites derived from this compound for microwave absorption applications, particularly for radar-absorbent materials (RAMs). These materials are crucial for stealth technology and for mitigating electromagnetic interference. A notable development in this area is the creation of high-efficiency radar wave absorbing materials using nanoparticles of poly(glycerol/phthalic anhydride). iieta.orgresearchgate.net

These nanocomposites are typically prepared by polymerizing this compound with glycerol. iieta.orgresearchgate.net The resulting material is then often combined with other substances, such as iron oxide and thermal paint, to enhance its electromagnetic absorption properties. iieta.orgresearchgate.net Studies have shown that the concentration of the nano-polymer within the composite significantly influences its performance. iieta.orgresearchgate.net

In one study, a nano co-polymer was prepared using a 5:2 molar ratio of this compound to glycerol. iieta.org When the percentage of these nano-polymers in a composite with thermal paint and 2.5% iron oxide was increased from 1% to 3%, a dramatic rise in the reflectivity loss was observed. iieta.orgresearchgate.net This composite demonstrated a reflectivity loss of up to 27.2 dB at a frequency of 8.3 GHz, with a notable attenuation of radar waves in the 9-9.3 GHz range. iieta.orgresearchgate.net

Further research has explored the impact of varying the proportion of these nano-polymers. When the percentage was increased from 2% to 4% in the presence of 2.5% iron oxide, the reflectivity loss further improved. researchgate.netiotpe.com One experiment recorded a reflectivity loss of up to 38.0 dB at a frequency of 8.8 GHz within a bandwidth of 8.1-8.4 GHz. researchgate.netiotpe.com An even higher reflectivity loss of 43.44 dB was achieved when the nano-polymer percentage was raised to 4%. iotpe.com These findings underscore the potential of poly(glycerol/phthalic anhydride) nanocomposites as highly effective microwave-absorbing materials. researchgate.netiotpe.com

Nanocomposite Composition Frequency Bandwidth Reflectivity Loss
3% Poly(glycerol/phthalic anhydride), 2.5% Iron Oxide8.3 GHz8.1-8.2 GHz27.2 dB iieta.orgresearchgate.net
2-4% Poly(glycerol/phthalic anhydride), 2.5% Iron Oxide8.8 GHz8.1-8.4 GHz38.0 dB researchgate.netiotpe.com
4% Poly(glycerol/phthalic anhydride), 2.5% Iron OxideNot Specified8.1-8.4 GHz43.44 dB iotpe.com

Sensors

This compound serves as a critical component in the development of advanced chemical sensors for detecting a variety of analytes, including volatile organic compounds (VOCs) and biomolecules. Its utility in this field is due to its reactive nature and its ability to be functionalized into materials with specific sensing capabilities.

One area of research has focused on the detection of VOCs at room temperature. A this compound-based inductor-capacitor (LC) wireless sensor has been developed for the real-time detection of triethylamine (B128534) (TEA). acs.org This sensor exhibits both chemicapacitive and chemiresistive responses to TEA, which are attributed to a combination of ionic-conduction and dipole moment-polarization mechanisms. acs.org The dual-responsive nature of this LC sensor allows for a lower detection limit (300 ppb) compared to sensors that rely on only resistive (2 ppm) or capacitive (8 ppm) responses. acs.org

In the realm of biosensors, this compound has been used to functionalize chitosan (B1678972) to create a material for detecting tyrosine. researchgate.net Phthaloylchitosan (PHCS) was synthesized through a microwave-assisted reaction between chitosan and this compound. researchgate.net A glassy carbon electrode was then modified with a film of PHCS and carbon nanotubes (PHCS–CNT/GCE). researchgate.net This sensor demonstrated a linear response to tyrosine in the concentration range of 1.0 × 10⁻⁶ to 8.0 × 10⁻⁴ M, with a detection limit of 3.0 × 10⁻⁷ M. researchgate.net The sensor also exhibited good selectivity and sensitivity, making it suitable for clinical applications. researchgate.net

Furthermore, this compound has been incorporated into the structure of a novel room-temperature phosphorescence (RTP) emitter, which has a lifetime longer than one second, highlighting its potential in the development of advanced optical sensing materials. rsc.org

Sensor Type Target Analyte Sensing Material Detection Limit Key Feature
LC Wireless SensorTriethylamine (TEA)This compound-based film300 ppbDual chemicapacitive and chemiresistive response. acs.org
Electrochemical SensorTyrosinePhthaloylchitosan and Carbon Nanotubes (PHCS-CNT)3.0 x 10⁻⁷ MGood selectivity and high sensitivity for clinical use. researchgate.net
Optical SensorNot SpecifiedThis compound-based RTP emitterNot SpecifiedLong phosphorescence lifetime (>1 second). rsc.org

Role in Dyes and Pigments Research

This compound is a cornerstone chemical in the dye and pigment industry, serving as a key precursor for a wide array of coloring agents. topfinechem.comsndb.in Its unique chemical structure allows it to react with various other chemicals to produce dyes with vibrant colors and excellent fastness properties, which are utilized in textiles, plastics, and printing inks. topfinechem.comsndb.in

Historically, the demand for this compound surged in the late 19th century due to its role as an intermediate in dye manufacturing. scribd.com It is a fundamental building block for several major classes of dyes. For instance, it condenses with phenols to create triphenylmethane (B1682552) dyestuffs. scribd.com It is also directly used in the synthesis of fluorescein, eosine, and rhodamine dyes. scribd.com The synthesis of fluorescein, a xanthene dye, involves the reaction of this compound with resorcinol. drugtargetreview.com

This compound is also indispensable in the production of anthraquinone (B42736), which is a precursor for many vat dyes, as well as alizarin (B75676) and its derivatives. scribd.com Furthermore, it is used to prepare indigo (B80030) artificially through the intermediate steps involving thalimide and anthranilic acid. scribd.com

In the realm of pigments, this compound is crucial for the synthesis of phthalocyanines, a class of intensely colored and highly stable pigments. sci-hub.se Copper phthalocyanine (B1677752) (CuPc), a brilliant blue pigment with outstanding fastness properties, is prepared using this compound. rsc.orgsci-hub.se This pigment and its derivatives find widespread application in paints, coatings, and plastics. sndb.insci-hub.se Highly chlorinated copper phthalocyanine is a brilliant green pigment that is also of significant commercial importance. sci-hub.se The research in this area has also led to the development of sulfonated copper phthalocyanine, which is a water-soluble dye used for coloring paper and textiles. sci-hub.se

The ongoing research and development of this compound and its derivatives continue to drive innovation in the chemical industry, leading to new and improved dyes and pigments. topfinechem.com

Environmental and Toxicological Research of Phthalic Anhydride

Environmental Fate and Transport Mechanisms

Hydrolysis Pathways and Environmental Persistence

Phthalic anhydride (B1165640) rapidly hydrolyzes in the presence of water to form phthalic acid. bazan.co.ilscbt.com This reaction is a key factor in its environmental persistence. The half-life of phthalic anhydride in water at 25°C and a pH range of 6.8 to 7.24 is between 0.5 and 1 minute. scbt.comoecd.orgoecd.org Consequently, any release of this compound into aquatic environments leads to its rapid conversion to phthalic acid. bazan.co.il This rapid hydrolysis means that the transport of this compound itself between different environmental compartments is unlikely. oecd.org

In the atmosphere, this compound is subject to degradation by photochemically produced hydroxyl (OH) radicals, with an estimated half-life of about 21 days. oecd.orgthirumalaichemicals.com Its hydrolysis product, phthalic acid, has a slightly shorter estimated atmospheric half-life of 13 days. oecd.orgthirumalaichemicals.com The removal of phthalic acid from seawater has been shown to be influenced by light. oecd.org In soil, the rapid hydrolysis of this compound is also expected to occur in the presence of moisture.

Due to its rapid conversion to phthalic acid, the environmental distribution of the hydrolysis product is more relevant. According to the Mackay fugacity model (Level I), approximately 99.9% of phthalic acid is expected to partition to water. oecd.org The potential for volatilization of this compound from water is low, as indicated by its Henry's Law constant.

Occurrence in Environmental Media

This compound has been detected in various environmental media, often as a result of industrial emissions and atmospheric formation. It can be released into the atmosphere through various waste streams from its production and use in manufacturing plasticizers, resins, and other chemicals. nih.gov It has also been identified in emissions from incinerators, diesel exhaust, and as a product of the photooxidation of naphthalene (B1677914) and o-tolualdehyde in the atmosphere. oecd.orgnih.gov

Air: this compound has been identified as an air pollutant. oecd.org It has been detected in urban air particles and aerosols. oecd.org For instance, it was reported in arctic air at a concentration of 10 ng/m³, although this finding was later questioned due to potential analytical artifacts. In one unspecified location in the U.S., concentrations were found to be less than 6 µg/m³. oecd.org Tentative concentrations of 52 pg/m³ were calculated for aerosols in Los Angeles in 1993. oecd.org this compound can exist in the atmosphere in both vapor and particulate phases. nih.gov

Water and Soil: Direct detection of this compound in water and soil is uncommon due to its rapid hydrolysis to phthalic acid. Therefore, the presence of phthalic acid is often indicative of an original release of this compound. This compound has been identified, but not quantified, in U.S. drinking water. Due to its rapid hydrolysis, significant leaching of this compound itself in soil is not expected, except in the case of a large spill. The resulting phthalic acid has a high mobility in soil. bazan.co.il

Life Cycle Assessment Studies

Life Cycle Assessment (LCA) studies provide a broader perspective on the environmental impact of this compound, from production to disposal. One study focused on a novel production route for this compound from hemicellulose solutions, a biomass-based feedstock. osti.govresearchgate.net This assessment compared the bio-based process to the conventional petroleum-based production method.

The findings indicated that biomass-based this compound has advantages in reducing climate change impacts and fossil fuel depletion. osti.gov However, this renewable route was found to require more water. osti.gov The economic viability of the bio-based process was shown to be heavily dependent on the co-production of other high-value products. osti.gov Another LCA study noted that the production of this compound via the gas-phase oxidation of o-xylene (B151617) has generally favorable environmental prospects. scribd.com

Ecotoxicological Assessments

Ecotoxicological studies on this compound are often conducted using its hydrolysis product, phthalic acid, due to the rapid conversion in aquatic environments. bazan.co.ilbazan.co.il The available data suggests that this compound is toxic to aquatic organisms only at moderate to high concentrations. epa.gov

Toxicity to Aquatic Organisms

Studies have been conducted on various aquatic species to determine the toxicity of this compound and phthalic acid. The results indicate a range of sensitivities among different organisms.

Interactive Data Table: Aquatic Toxicity of this compound/Phthalic Acid

SpeciesEndpointEffect Concentration (nominal)Test SubstanceReference
Cyprinus carpio (Carp)48 h-LC50>500 mg/LPhthalic acid oecd.org
Danio rerio (Zebra fish)7 d-LC50560 mg/LThis compound oecd.orgbazan.co.il
Oncorhynchus mykiss (Rainbow trout)60 d-NOEC10 mg/LThis compound oecd.org
Pimephales promelas (Fathead minnow)96-hour LC50>50 mg/LThis compound epa.gov
Daphnia magna (Water flea)24 h-EC50140 mg/LPhthalic acid oecd.org
Daphnia magna (Water flea)48 h-EC50>640 mg/LThis compound carlroth.com
Daphnia magna (Water flea)21 d-EC5010 mg/LThis compound bazan.co.il
Desmodesmus subspicatus (Green algae)72 h-EC50>100 mg/LPhthalic acid oecd.org
Desmodesmus subspicatus (Green algae)72 h-NOEC>100 mg/LPhthalic acid oecd.org
Bufo bufo japonicus (Amphibian)24 h-LC0≥24 mg/LThis compound bazan.co.il
Activated sludge3 h-EC50>1000 mg/LThis compound bazan.co.il

LC50: Lethal Concentration for 50% of the test organisms. EC50: Effect Concentration for 50% of the test organisms. NOEC: No Observed Effect Concentration. LC0: Lethal Concentration for 0% of the test organisms.

Toxicity to Terrestrial Organisms

There is limited specific data on the toxicity of this compound to terrestrial animals. oecd.org However, based on oral toxicity studies in rats (LD50 values ranging from 800 to 1600 mg/kg), it is suggested that this compound would not be acutely toxic to terrestrial animals unless present in very high concentrations. epa.gov

For terrestrial plants, one study investigated the effect of phthalic acid on the germination of lettuce (Lactuca sativa). The 3-day IC50 (Inhibitory Concentration for 50% of the population) for germination inhibition was determined to be 731 mg/L. oecd.orgbazan.co.il

Human Health Risk Assessment Methodologies for this compound Exposure

The assessment of human health risks from this compound exposure involves a multi-faceted approach, integrating data from various sources to establish safe exposure levels. Regulatory bodies and research institutions employ systematic review methods to evaluate available evidence on its potential hazards. nationalacademies.orgepa.govepa.gov Key components of this risk assessment include hazard identification, dose-response assessment, exposure assessment, and risk characterization. epa.gov

The process begins with a comprehensive literature search across peer-reviewed and gray literature to identify all relevant studies on this compound's health effects. nationalacademies.org These studies are then screened for relevance and quality. nationalacademies.org For this compound, the critical health effect of concern is respiratory sensitization. canada.ca

Risk assessment methodologies often consider different routes of exposure, including inhalation, dermal contact, and oral ingestion. epa.gov When data for a specific route is lacking, route-to-route extrapolation may be employed, though this introduces uncertainty. epa.gov Biomonitoring data, which measures the concentration of the chemical or its metabolites in biological samples like urine, provides a direct measure of internal exposure from all sources. nationalacademies.org

The establishment of occupational exposure limits (OELs) is a critical outcome of the risk assessment process. However, OELs for this compound can vary significantly between different organizations due to uncertainties in the data and differing risk tolerance levels. aiha.org For instance, the ACGIH has recommended a Threshold Limit Value (TLV) of 0.002 mg/m³, while other limits have been set as high as 12 mg/m³. aiha.org This divergence highlights the challenges in definitively linking exposure levels to health outcomes, particularly for complex endpoints like sensitization. epa.gov

A key aspect of modern risk assessment is the use of systematic review and data integration. The EPA, for example, utilizes a structured process to evaluate the quality and relevance of scientific studies to inform its risk evaluations under the Toxic Substances Control Act (TSCA). epa.govepa.gov This includes the use of tools like the Health Assessment Workbench Collaborative (HAWC) to manage and visualize the evidence base. nationalacademies.org

Table 1: Key Methodologies in this compound Human Health Risk Assessment

Methodology Description Key Considerations
Systematic Review Comprehensive identification, screening, and evaluation of all available scientific literature. nationalacademies.orgepa.gov Inclusion of peer-reviewed and gray literature; transparent and reproducible methodology. nationalacademies.org
Hazard Identification Identifying the potential adverse health effects a substance can cause. epa.gov For this compound, respiratory sensitization is a primary concern. canada.ca Strength of evidence from human, animal, and in vitro studies.
Dose-Response Assessment Characterizing the relationship between the dose of the substance and the incidence and severity of an adverse effect. epa.gov Identification of no-observed-adverse-effect levels (NOAELs) or lowest-observed-adverse-effect levels (LOAELs); use of benchmark dose modeling.
Exposure Assessment Estimating the magnitude, frequency, and duration of human exposure to the substance. epa.gov Consideration of all relevant routes (inhalation, dermal, oral) and populations (workers, general public). epa.gov
Risk Characterization Integrating hazard, dose-response, and exposure information to estimate the probability of adverse health effects in exposed populations. epa.gov Clear communication of risks, uncertainties, and limitations. epa.gov
Biomonitoring Measuring the substance or its metabolites in human tissues or fluids (e.g., urine) to assess internal exposure. nationalacademies.org Provides an integrated measure of exposure from all sources and routes. d-nb.info
Route-to-Route Extrapolation Using data from one exposure route (e.g., oral) to estimate risk for another route (e.g., inhalation) when data are limited. epa.gov Requires careful consideration of toxicokinetic differences between routes. epa.gov

This compound is a well-documented low molecular weight (LMW) chemical that can cause respiratory sensitization, leading to conditions like occupational asthma. aiha.orgtandfonline.com The process of respiratory sensitization involves two distinct phases: induction and elicitation. aiha.org The induction phase occurs upon initial exposure, where the immune system develops a memory of the chemical. Subsequent exposures can then trigger the elicitation phase, resulting in an allergic response. aiha.org

The primary mechanism of respiratory sensitization by this compound is believed to be an IgE-mediated immune response, which is a type I hypersensitivity reaction. tandfonline.commst.dk This involves the production of specific IgE antibodies against this compound-protein conjugates. tandfonline.comjst.go.jp this compound, being a reactive chemical, can bind to endogenous proteins to form haptens, which are then recognized as foreign by the immune system, initiating the sensitization process. nih.govnih.gov The chemical reaction mechanism is thought to be acylation. tandfonline.comnih.gov

Studies in animal models, such as guinea pigs, have demonstrated the respiratory sensitizing potential of this compound. oecd.org In these studies, exposure to this compound dust led to the development of specific antibodies and lung inflammation upon subsequent challenge. oecd.org Research in mice has shown that this compound induces a selective TH2-type immune response, which is characteristic of allergic reactions. tandfonline.com

In humans, occupational exposure to this compound has been linked to the development of respiratory symptoms such as rhinitis, conjunctivitis, and asthma. tandfonline.comnih.gov The latent period between the start of exposure and the onset of respiratory symptoms can range from one month to several years. scbt.com Workers exposed to this compound have shown the presence of specific IgE antibodies, confirming the allergic nature of the response. tandfonline.comjst.go.jp

This compound is also recognized as a skin sensitizer. nih.govmultichemindia.com Predictive tests for skin sensitization, such as the guinea pig maximization test and the murine local lymph node assay (LLNA), have shown positive results for this compound. nih.govoecd.org In the guinea pig maximization test, a high percentage of treated animals showed reactions indicative of sensitization. oecd.org The LLNA, which measures lymphocyte proliferation in the draining lymph nodes, also confirmed its sensitizing potential. oecd.org

While most chemical respiratory sensitizers also cause delayed-type hypersensitivity reactions in the skin (allergic contact dermatitis), evidence suggests that this compound primarily induces immediate-type allergic reactions, such as contact urticaria. tandfonline.comnih.gov This is likely because the properties that enable it to cause respiratory sensitization (selective TH2-type immune response) also favor the development of IgE-mediated skin reactions. tandfonline.com

Occupational exposure to this compound has been associated with dermatological effects. Cases of urticarial rashes on exposed skin areas have been reported in workers at chemical plants handling the substance. oecd.org It is important to note that this compound on its own does not affect dry skin, but it can cause burns on wet skin due to the formation of phthalic acid. chemwatch.net

Once absorbed into the body, this compound can be metabolized. chemicalbook.com The initial and primary step in its biotransformation is hydrolysis to phthalic acid. chemicalbook.com This reaction can occur in the presence of water. chemicalbook.com

Phthalic acid is a common metabolite of various phthalate (B1215562) esters. d-nb.infonih.gov The metabolism of these esters generally involves a two-phase process. Phase I biotransformation typically involves the formation of phthalate monoesters, which are considered the biologically active species. nih.gov This is followed by Phase II biotransformation, where these monoesters are conjugated with glucuronic acid to form glucuronide conjugates. nih.gov This conjugation increases the water solubility of the metabolites, facilitating their excretion in urine and feces. nih.gov

While phthalic acid is a shared metabolite, the specific metabolic pathways can vary depending on the parent phthalate compound. nih.gov For some phthalates, the monoesters can undergo further oxidation of their aliphatic side chains, leading to a variety of oxidative metabolites. d-nb.infonih.gov In the context of this compound itself, it is readily converted to phthalic acid, which can then be excreted or potentially undergo further biotransformation, although the exact subsequent pathways are not fully elucidated. chemicalbook.com

Studies in earthworms have also shed light on the biotransformation of phthalates, showing processes like esterolysis, transesterification, β-oxidation, decarboxylation, and ring-cleavage. nih.gov These studies highlight the role of enzymes like carboxylesterase in the breakdown of these compounds. nih.gov

Exposure to this compound can lead to effects on specific organ systems, most notably the respiratory system and the kidneys. healthvermont.gov Inhalation of this compound can cause irritation of the respiratory tract, leading to symptoms such as coughing, wheezing, and shortness of breath. multichemindia.comnj.gov Chronic exposure in occupational settings has been associated with conditions like conjunctivitis, rhinitis, bronchitis, and in some cases, bloody sputum. chemwatch.netnih.gov Animal studies have corroborated these findings, showing that long-term inhalation of this compound vapor can cause congestion, irritation, and damage to lung cells. chemwatch.netnih.gov

The kidneys are another target organ for this compound toxicity. healthvermont.gov Animal studies have demonstrated that long-term exposure to high concentrations of this compound can result in kidney toxicity. healthvermont.gov The U.S. Environmental Protection Agency's (EPA) Integrated Risk Information System (IRIS) has established an oral reference dose (RfD) for this compound based on observed lung and kidney histopathology in exposed animals. healthvermont.gov

In addition to the lungs and kidneys, some studies in animals have indicated potential effects on other organs, such as the adrenal glands, following long-term exposure. healthvermont.gov

Epidemiological studies and occupational exposure research have been crucial in understanding the human health effects of this compound. These studies have consistently identified a link between occupational exposure to this compound and the development of respiratory and skin sensitization. tandfonline.comnih.gov

A cohort study of workers exposed to this compound, maleic anhydride, and trimellitic anhydride found that a significant percentage developed new work-related respiratory symptoms and showed immediate skin prick test reactions to acid anhydride-human serum albumin conjugates. nih.gov This study also suggested that the intensity of exposure and cigarette smoking could be risk factors for sensitization. nih.gov

Biomonitoring studies have been used to assess occupational exposure by measuring phthalate metabolites in the urine of workers. healthvermont.gov This approach provides a valuable tool for quantifying internal exposure and correlating it with health outcomes.

Research has also investigated the relationship between exposure levels and the risk of sensitization. Some studies have suggested that even exposures below the established occupational exposure limits may pose a risk for sensitization, particularly for trimellitic anhydride, a related compound. nih.gov Furthermore, cross-sectional studies of workers exposed to other acid anhydrides, like hexahydrothis compound (HHPA), have shown that short-term peak exposures during specific tasks may play a significant role in the development of sensitization and work-related symptoms. jst.go.jp This highlights the importance of controlling not only time-weighted average exposures but also peak exposures in the workplace. jst.go.jp

Table 2: Summary of Epidemiological and Occupational Findings for this compound

Study Type Key Findings Implications for Risk Assessment
Cohort Studies Association between exposure to acid anhydrides and development of respiratory symptoms and sensitization. nih.gov Highlights the importance of controlling exposure intensity. Suggests smoking may be a modifying factor. nih.gov
Cross-Sectional Studies High prevalence of specific IgE antibodies and work-related symptoms in workers exposed to acid anhydrides, even at low mean concentrations. jst.go.jp Emphasizes the potential impact of short-term peak exposures on sensitization. jst.go.jp
Biomonitoring Studies Detection of phthalate metabolites in the urine of exposed workers. healthvermont.gov Provides a direct measure of internal exposure and can be used to validate exposure models.
Case Reports Documentation of individual cases of occupational asthma, rhinitis, and contact urticaria following exposure to this compound. epa.gov Provides qualitative evidence of the sensitizing potential of this compound in humans.

Analytical and Computational Methodologies in Phthalic Anhydride Research

Advanced Spectroscopic Characterization

A suite of spectroscopic techniques is employed to elucidate the structural and electronic properties of phthalic anhydride (B1165640).

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy are pivotal in identifying the vibrational modes of the phthalic anhydride molecule. The IR and Raman spectra of polycrystalline this compound have been extensively reported, with observed frequencies assigned to the C2v molecular symmetry. researchgate.net Key vibrational modes include C-C stretching and ring breathing vibrations. researchgate.net High-pressure Raman spectroscopy studies have revealed that the Raman bands of this compound are blue-shifted as pressure increases, with some new bands appearing. researchgate.netnih.gov A notable phenomenon observed is a pressure-induced Fermi resonance between two fundamental Raman modes at approximately 773 cm⁻¹ and 801 cm⁻¹ at pressures exceeding 6.6 GPa, suggesting a possible first-order phase transition. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of the atoms within the this compound molecule. Both ¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the chemical structures of this compound and its derivatives. mdpi.comnih.govresearchgate.net The NMR spectra of the benzene (B151609) ring protons have been analyzed using computational programs to determine coupling constants. chemicalpapers.com For instance, the ¹H NMR spectrum of this compound in DMSO-d6 shows multiplets in the regions of 8.00–8.02 ppm and 8.08–8.10 ppm. acs.org

X-ray Diffraction (XRD) is used to determine the crystal structure of this compound. It has been established that this compound has an orthorhombic crystal structure. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) and Secondary Ion Mass Spectrometry (SIMS) are powerful surface-sensitive techniques that can provide information about the elemental composition and chemical state of the surface of this compound materials. While specific detailed research findings on XPS and SIMS analysis of this compound were not prevalent in the provided search results, these techniques are broadly applicable for surface characterization in materials science.

Chromatographic and Separation Techniques for this compound and its Derivatives

Chromatographic methods are indispensable for the quantitative analysis of this compound and the separation and identification of its impurities and derivatives.

Gas Chromatography (GC) is a widely used technique for the analysis of this compound, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS). oup.comoup.comdeepdyve.com For quantitative analysis, methods often involve esterification of this compound with methanol. oup.com GC can be used to determine impurities such as o-xylene (B151617), naphthalene (B1677914), maleic anhydride, and benzoic acid. oup.comresearchgate.net The use of capillary columns, such as HP-5, with nitrogen as the carrier gas is common. zbaqchem.com For air sample analysis, GC with electron-capture detection offers high sensitivity. rsc.org

High-Performance Liquid Chromatography (HPLC) is another key technique, particularly for the analysis of this compound and its derivatives in various matrices. sielc.comepa.gov Reversed-phase HPLC methods using C18 columns are common. researchgate.netepa.gov A mobile phase consisting of acetonitrile (B52724) and water, often with an acid like phosphoric or perchloric acid, is frequently used. sielc.comepa.gov HPLC is also employed for the analysis of this compound in workplace air samples, where it is often converted to phthalic acid for determination. tandfonline.com

The following table summarizes typical chromatographic conditions for this compound analysis:

TechniqueColumnMobile Phase/Carrier GasDetectorApplicationReference
Gas Chromatography (GC)Silicone SE-30 and Carbowax 20MHydrogenFlame Ionization Detector (FID)Quantitative analysis of impurities in this compound oup.com
Gas Chromatography (GC)HP-5 MS capillary column-Mass Spectrometry (MS)Separation and identification of this compound derivatives oup.comdeepdyve.com
High-Performance Liquid Chromatography (HPLC)Newcrom R1 (Reverse Phase)Acetonitrile, Water, Phosphoric Acid-Analysis of this compound sielc.com
High-Performance Liquid Chromatography (HPLC)C18 column (Reversed-Phase)Acetonitrile and 0.1% (v/v) aqueous perchloric acid-Analysis of related impurities in industrial this compound epa.gov

Computational Chemistry and Cheminformatics Approaches

Computational methods are increasingly used to investigate the properties and reactivity of this compound at the molecular level.

Density Functional Theory (DFT) Studies of Reactivity

DFT calculations are a powerful tool for studying the electronic structure and reactivity of molecules. In the context of this compound, DFT has been used to:

Investigate the chemical reactivity of this compound derivatives towards nucleophiles. mdpi.comnih.govresearchgate.net

Optimize molecular structures and calculate vibrational frequencies. mdpi.comresearchgate.net

Determine chemical and physical features such as ionization potential, electron affinity, and chemical hardness. mdpi.com

Study the reaction mechanisms of reactions involving this compound, such as the formation of phenolphthalein (B1677637) and fluorescein (B123965). researchgate.net

These studies often employ basis sets like 6-311G(d,p) and functionals like B3LYP. mdpi.comnih.govresearchgate.net

Molecular Docking and Dynamic Simulation Studies

Molecular docking and dynamic simulations are computational techniques used to study the interaction of small molecules with macromolecules, such as proteins. Research has been conducted on the molecular docking of this compound and its derivatives with various protein receptors to explore their potential biological activities. researchgate.netrsc.orgresearchgate.netorientjchem.org These studies help in understanding the binding modes and interactions of these compounds, which can be valuable in drug design. researchgate.net For instance, derivatives of this compound have been investigated as potential inhibitors of enzymes like InhA. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. While the search results mention the broad applicability of QSAR, specific detailed QSAR studies focused solely on this compound were not prominently featured. However, the principles of QSAR are highly relevant for predicting the properties and activities of this compound derivatives based on their structural features.

Process Modeling and Simulation for this compound Production

Process modeling and simulation are crucial for the design, optimization, and control of industrial-scale this compound production. The primary production route is the catalytic oxidation of o-xylene. researchgate.netatamanchemicals.com

Computational Fluid Dynamics (CFD) is used to simulate the complex transport phenomena and reaction kinetics within the reactors. ikprress.orgsemanticscholar.org CFD models can compare the performance of different catalysts and reactor types, such as fixed-bed and fluidized-bed reactors. ikprress.orgsemanticscholar.org These simulations help in understanding reaction chemistry, heat transport, and optimizing operating conditions to maximize the yield of this compound. semanticscholar.org

Process simulation software like ASPEN Plus is used to model the entire production process, including the reactor, separation units (like distillation columns and switch condensers), and heat integration. researchgate.netntnu.no These simulations are used to:

Evaluate different process configurations.

Optimize operating parameters to improve purity and yield. researchgate.net

Perform mass and energy balances. slideshare.net

Develop rigorous models of the multitubular catalytic fixed-bed reactors. ntnu.no

The goal of these modeling efforts is to enhance the efficiency, safety, and economic viability of this compound production.

Computational Fluid Dynamics (CFD) Analysis of Reactors

Computational Fluid Dynamics (CFD) has emerged as a powerful tool for simulating the complex interplay of fluid dynamics, heat transfer, and reaction kinetics within this compound synthesis reactors. researchgate.netikprress.org CFD models offer a detailed, three-dimensional view of the reactor's internal environment, enabling researchers and engineers to understand and predict performance under various operating conditions. semanticscholar.org

A primary application of CFD in this context is the analysis of fixed-bed catalytic reactors, the most common type used for this compound production. ucla.edumdpi.com These reactors are packed with a V₂O₅/TiO₂ catalyst and are highly exothermic, leading to challenges such as "hot spot" formation, which can deactivate the catalyst and reduce selectivity. researchgate.netsemanticscholar.orgucla.edu High-fidelity, two-dimensional axisymmetric heterogeneous CFD models have been developed to simulate these phenomena. researchgate.netucla.edu Such models are instrumental in understanding the temperature and concentration profiles along the reactor's length and radius. mdpi.com

Research has utilized CFD to:

Compare Catalyst Performance: CFD analysis has been employed to compare the yield of this compound using both lab-synthesized and commercially available V₂O₅/TiO₂ catalysts. researchgate.netsemanticscholar.org

Optimize Reactor Design: By simulating the impact of different reactor geometries and catalyst packing, CFD helps in designing reactors that can better manage heat and improve conversion rates. semanticscholar.org For instance, studies have explored the use of ceramic monolith substrates to control heat transfer more effectively than traditional random packing. semanticscholar.org

Investigate Coolant Systems: The coupling of a one-dimensional plug flow reactor model with a CFD model of the shell-side coolant has been used to analyze the effect of coolant temperature and flow rate on the reactor's performance. acs.org This approach revealed that non-isothermal conditions often prevail on the shell side, a factor that is frequently oversimplified in standard reactor models. acs.org

The ultimate goal of many CFD studies is to maximize the yield of this compound while minimizing the formation of undesirable byproducts. ikprress.orgsemanticscholar.org These simulations provide valuable data that can be used to optimize operating conditions such as inlet temperature and flow rates. ikprress.org

Table 1: CFD Modeling Parameters and Focus in this compound Reactor Research

Parameter/Focus Description Significance in this compound Synthesis
Reactor Type Primarily fixed-bed and sometimes fluidized-bed reactors. ikprress.orgFixed-bed reactors are industry standard; CFD helps analyze their complex transport phenomena.
Catalyst Model V₂O₅/TiO₂ is the standard catalyst modeled. researchgate.netsemanticscholar.orgucla.eduAccurate catalyst modeling is crucial for predicting reaction rates and selectivity.
Thermal Management Analysis of "hot spots" and coolant dynamics. ucla.eduacs.orgThe high exothermicity of the reaction requires careful heat management to prevent catalyst deactivation.
Geometric Design Simulation of different catalyst packing and reactor configurations. semanticscholar.orgOptimizing geometry can lead to improved heat and mass transfer, boosting yield.
Kinetic Models Incorporation of reaction kinetics for o-xylene oxidation. ikprress.orgEssential for accurately predicting the conversion of o-xylene and the formation of this compound.

Machine Learning Applications in Process Control and Optimization

Machine learning (ML) is revolutionizing the control and optimization of this compound production processes. google.is By leveraging large datasets, often generated from high-fidelity CFD simulations, ML models can capture the complex, nonlinear dynamics of the reactor in a computationally efficient manner. ucla.eduresearchgate.net

One of the most significant applications of ML is in the development of Model Predictive Control (MPC) systems. ucla.edugoogle.is Traditional MPC relies on first-principles models, which can be complex and computationally intensive. ML-based MPC, on the other hand, uses data-driven models, such as recurrent neural networks (RNNs), to predict the future behavior of the reactor. ucla.eduresearchgate.net

Key developments in this area include:

RNN-Based Models: Researchers have successfully used recurrent neural networks and ensemble learning techniques to create reduced-order models from CFD-generated data. researchgate.netucla.edu These models are then integrated into MPC frameworks to optimize the process in real-time. researchgate.net

Control Objectives: A primary goal of these ML-based control systems is to maximize the product yield while simultaneously suppressing the hot-spot temperature to prevent catalyst deactivation. ucla.eduresearchgate.net

Framework Integration: A notable achievement has been the development of frameworks that link CFD solvers like ANSYS Fluent with computing platforms such as Python's SciPy library. researchgate.netucla.edu This allows for the creation of a closed-loop system where the high-fidelity CFD model represents the physical plant, and the ML-based MPC acts as the controller. ucla.edu

Catalyst Development: Beyond process control, ML, combined with statistical design of experiments (DoE), shows promise for optimizing the catalyst formulations themselves, potentially leading to higher selectivity and activity. clariant.com

The application of various ML algorithms has been explored. For instance, artificial neural networks (ANNs) and support vector machines (SVMs) have been used to predict the yield of related reactions, demonstrating the broad applicability of these techniques in chemical synthesis. arxiv.org In the context of this compound, genetic algorithms have also been employed for the multi-objective optimization of the reactor.

Table 2: Machine Learning Applications in this compound Production

ML Technique Application Area Key Findings/Objectives
Recurrent Neural Networks (RNNs) Model Predictive Control (MPC) ucla.edugoogle.isresearchgate.netUsed to build computationally efficient models for real-time optimization of yield and temperature control. ucla.eduresearchgate.net
Ensemble Learning Model Development ucla.eduresearchgate.netImproves the prediction accuracy and robustness of the data-driven models used in control schemes. researchgate.net
Genetic Algorithms Reactor Optimization Applied for multi-objective optimization to find the best operating conditions for the reactor.
Artificial Neural Networks (ANNs) Yield Prediction arxiv.orgDemonstrated potential for accurately predicting reaction yields under various conditions. arxiv.org
Support Vector Machines (SVMs) Yield Prediction arxiv.orgShown to be effective in predicting yields, offering another tool for process optimization. arxiv.org

Emerging Research Directions and Future Perspectives on Phthalic Anhydride

Novel Catalytic Systems for Enhanced Phthalic Anhydride (B1165640) Synthesis and Derivatization

The traditional synthesis of phthalic anhydride relies on the vapor-phase oxidation of o-xylene (B151617) or naphthalene (B1677914), a process that has been refined over decades. rsc.orgntnu.no However, the quest for greater efficiency, selectivity, and sustainability continues to drive research into novel catalytic systems.

Current research is intensely focused on the development of advanced catalysts that can operate under milder conditions and offer higher yields. For decades, vanadia-titania catalysts have been the industry standard for the oxidation of o-xylene. ntnu.noresearchgate.net Ongoing innovations center on optimizing these catalysts, often through multi-layer systems, to better control reaction temperatures and improve selectivity towards this compound, thereby minimizing the formation of by-products like maleic anhydride, CO, and CO2. ntnu.no For instance, a four-layer system of coated rings containing vanadia/titania is now a leading commercial catalyst. ntnu.no

Beyond the synthesis of this compound itself, new catalytic methods are being developed for its derivatization. A notable example is the use of a dual catalytic system of molecular iodine and alkali metal alkoxides for the ring-opening alternating copolymerization (ROAC) of this compound with various epoxides. rsc.org This environmentally benign, solvent-free method achieves high conversion rates and good regioselectivity, opening new avenues for polyester (B1180765) synthesis. rsc.org Similarly, montmorillonite-KSF, a reusable clay catalyst, is being employed for the synthesis of phthalimide (B116566) derivatives from this compound and primary amines under milder, more environmentally friendly conditions. jetir.org

Researchers are also exploring novel reaction pathways. For example, alum (KAl(SO4)2·12H2O) has been shown to be an effective catalyst for synthesizing anthraquinone (B42736) derivatives from this compound and substituted benzenes in water at ambient temperatures, offering a greener alternative to traditional methods. researchgate.net The development of catalysts for the synthesis of phthalimide derivatives is also an active area of research, with copper-catalyzed and palladium-catalyzed systems showing promise for creating these valuable compounds. rsc.org

Table 1: Innovations in Catalytic Systems for this compound
Catalyst System Application Key Findings/Advantages Reference(s)
Vanadia-Titania (multi-layer)Oxidation of o-xylene to this compoundOptimized hot spot control, improved selectivity. ntnu.no
Molecular Iodine and Alkali Metal AlkoxidesRing-opening alternating copolymerization of this compound and epoxidesEnvironmentally benign, solvent-free, >99% conversion. rsc.org
Montmorillonite-KSF ClaySynthesis of phthalimide derivativesReusable, mild reaction conditions, high yields. jetir.org
Alum (KAl(SO4)2·12H2O)Synthesis of anthraquinone derivativesUses water as a solvent, ambient temperature, good to excellent yields. researchgate.net
Copper and Palladium-based catalystsSynthesis of phthalimide derivativesEnables efficient construction of functionalized phthalimides. rsc.org

Development of Bio-based and Renewable this compound Derivatives

In response to growing environmental concerns and the push for a bio-based economy, significant research efforts are being directed towards developing this compound and its derivatives from renewable resources. marketresearchintellect.comwiseguyreports.com This shift away from petrochemical feedstocks represents a major step towards a more sustainable chemical industry.

A promising route involves the use of biomass-derived furan (B31954) and maleic anhydride. rsc.orgrsc.orgaiche.org This two-step process, involving a Diels-Alder reaction followed by dehydration, can produce this compound from renewable sources. rsc.orgaiche.orgresearchgate.net Researchers have achieved excellent yields for the initial Diels-Alder reaction under solvent-free conditions at room temperature. rsc.orgresearchgate.net Further research has explored one-pot synthesis of renewable this compound from 5-hydroxymethylfurfural (B1680220) (HMF), a biomass-derived platform chemical, using a combination of catalysts to integrate multiple reaction steps. core.ac.uk

Beyond synthesizing this compound itself, the focus extends to creating novel bio-based derivatives with enhanced properties. For example, Relement, a Dutch startup, has developed a bio-based 3-methyl this compound (bio-MPA) that can replace its petrochemical counterpart in coatings. resourcewise.com This bio-MPA not only makes the coatings more sustainable but also reportedly increases their hardness. resourcewise.com Another approach involves using furan-derivatives, maleic anhydride, and bio-based alcohols to produce new plasticizers with properties comparable to traditional ones. researchgate.net

These advancements in bio-based this compound and its derivatives are paving the way for more sustainable products in various sectors, including plastics, coatings, and resins. marketresearchintellect.commarketresearchfuture.com

Table 2: Bio-based Routes to this compound and Derivatives
Renewable Feedstock Product Key Research Findings Reference(s)
Furan and Maleic AnhydrideThis compoundTwo-step process (Diels-Alder and dehydration) with high yields under mild conditions. rsc.orgrsc.orgaiche.orgresearchgate.net
5-Hydroxymethylfurfural (HMF)This compoundOne-pot synthesis achieved with a 63.2% yield under mild conditions. core.ac.uk
Not specified3-methyl this compound (bio-MPA)A near-drop-in replacement for petrochemical PA with improved hardness in coatings. resourcewise.com
Furan-derivatives, maleic anhydride, and bio-based alcoholsBio-based plasticizersOffers properties similar to known plasticizers. researchgate.net

Integration of this compound in Circular Economy Concepts for Chemical Production

The principles of a circular economy, which emphasize the recycling and reuse of materials to minimize waste, are increasingly being applied to the chemical industry, with this compound playing a significant role. industrylinqs.com A groundbreaking development in this area is the production of this compound from plastic waste.

A collaboration between Beckers, a coatings company, BioBTX, and Symeres has pioneered a method to produce high-performance coatings containing this compound made from recycled plastic waste. renewable-carbon.eubeckers-group.comagro-chemistry.com The process involves BioBTX using their patented Integrated Cascading Catalytic Pyrolysis (ICCP) technology to convert mixed plastic waste into aromatics like benzene (B151609), toluene (B28343), and xylene. renewable-carbon.eubeckers-group.com Symeres then oxidizes the xylenes (B1142099) to produce this compound, which Beckers uses to create polyester resins for their coatings. industrylinqs.comrenewable-carbon.euagro-chemistry.com This circular approach not only upcycles plastic waste but also has the potential to reduce the carbon emissions of the final product compared to using virgin raw materials. renewable-carbon.eucoatingsworld.com

This initiative represents a world-first in creating a coil coating with this compound derived from plastic waste and serves as a powerful example of how circular economy principles can be implemented in chemical production. industrylinqs.comcoatingsworld.com The resulting this compound can be used as a "drop-in" replacement for the petroleum-based version, demonstrating the viability of this circular supply chain. renewable-carbon.euagro-chemistry.com

Furthermore, the concept of a circular carbon economy is also being applied to the production of this compound from traditional feedstocks. For example, Koppers Inc. utilizes naphthalene distilled from coal tar, a material that might otherwise be disposed of, to produce this compound, positioning this as a mid-point in the circular carbon economy. regulations.gov The redirection of surplus this compound to other manufacturers for use in their production processes also contributes to a more circular and sustainable chemical industry by turning potential waste into a valuable resource. surplus-inter.com

Interdisciplinary Research at the Interface of this compound Chemistry and Advanced Technologies

The versatility of this compound makes it a focal point for interdisciplinary research, bridging chemistry with materials science, polymer science, and even medicine. These collaborations are unlocking new applications and functionalities for this compound-based materials.

In polymer chemistry, this compound is a key monomer for producing polyesters with high glass transition temperatures (Tg). mdpi.com By copolymerizing this compound with different epoxides, researchers can tailor the thermal properties of the resulting polymers for various applications. mdpi.com For instance, the use of specific epoxides like 1,4-cyclohexadiene (B1204751) oxide or cyclohexene (B86901) oxide can yield polyesters with Tg values as high as 147 °C. mdpi.com Atom transfer radical polymerization (ATRP) is another advanced technique being used to synthesize well-defined polymers with this compound functional groups at specific locations on the polymer chain. cmu.edu These functional polymers exhibit high reactivity, making them suitable for applications like compatibilization of polymer blends. cmu.edu

The unique properties of dendritic and hyperbranched polymers based on this compound are also being explored. researchgate.net These highly branched structures offer potential in areas like controlled drug delivery. For example, a hyperbranched polyesteramide based on this compound has been synthesized and used to create microspheres for the controlled release of acetaminophen. researchgate.net

In the realm of materials science, research is being conducted on the physical and chemical properties of polymers based on glyphthalic resin, which is synthesized from this compound and glycerol (B35011). e3s-conferences.org Understanding the polycondensation process allows for the directed synthesis of alkyd oligomers and their subsequent curing to obtain polymers with specific properties. e3s-conferences.org

Addressing Environmental and Health Challenges through Innovative this compound Research

While this compound is a vital industrial chemical, concerns about the environmental and health impacts of some of its derivatives, particularly certain phthalate (B1215562) plasticizers, have spurred innovative research aimed at developing safer alternatives and more sustainable practices. datainsightsmarket.com6wresearch.com

A significant area of research is the development of non-phthalate plasticizers and bio-based this compound derivatives. marketresearchfuture.comregulations.gov These efforts are driven by both regulatory pressures and increasing consumer demand for safer products. 6wresearch.com For instance, Eastman Chemical converted one of its plants to produce non-phthalate plasticizers. regulations.gov

In the medical field, researchers are designing and synthesizing novel phthalimide derivatives with therapeutic potential while aiming to reduce the adverse effects associated with earlier compounds like thalidomide. nih.gov By creating phthalimide derivatives that lack chiral carbons, scientists are exploring ways to retain anti-angiogenic activity, which is crucial for cancer therapy, while minimizing teratogenic effects. nih.gov One study synthesized four such derivatives and found them to be effective at inhibiting angiogenesis in a 3D microfluidic model, with the most potent compound showing no teratogenicity in zebrafish embryos. nih.gov

Furthermore, research is underway to modify natural polymers like chitosan (B1678972) with this compound to enhance their properties. nih.gov One study showed that chemically modifying chitosan with this compound and then with ethylenediamine (B42938) resulted in a material with increased antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli, while remaining non-toxic to human fibroblast cells. nih.gov This opens up possibilities for new applications in the medical and pharmaceutical fields. nih.gov

The industry is also responding to environmental regulations by investing in cleaner production technologies that reduce emissions and waste. marketresearchintellect.comdatainsightsmarket.com These sustainable initiatives are not only helping to mitigate the environmental footprint of this compound production but are also becoming a key competitive advantage. marketresearchintellect.com

Q & A

Q. What analytical methods are recommended for determining the purity of phthalic anhydride, and how can measurement uncertainties be minimized?

Gas chromatography (GC) based on GB/T 15336-2013 is widely used for purity determination. Key uncertainty sources include solvent volume, response factor, sample mass, and repeatability. To minimize errors, calibrate instruments regularly, use high-purity solvents, and conduct triplicate measurements. Uncertainty contributions can be quantified using a combined standard uncertainty model .

Q. How do solubility properties of this compound in different solvents influence experimental design?

this compound exhibits varying solubility in solvents like benzene, acetic acid, and ethanol, which impacts reaction efficiency and crystallization processes. Pre-experiment solubility testing is critical; for instance, glacial acetic acid is preferred for cycloaddition reactions due to its ability to dissolve this compound while maintaining reaction stability . Refer to solubility tables (e.g., Table 2 in ) to optimize solvent selection .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Despite low acute toxicity (oral LD₅₀ in rats: 1,500–4,000 mg/kg), this compound can cause respiratory irritation and dermal sensitization. Use fume hoods, wear PPE (gloves, goggles), and avoid dust formation. Note that explosion hazards vary with impurities; concentrations <100 g/m³ in air may ignite, requiring inert atmospheres for high-temperature reactions .

Q. How can spectroscopic techniques like IR and NMR be applied to characterize this compound and its derivatives?

IR spectroscopy identifies carbonyl stretches (~1,770 cm⁻¹ for anhydride groups) and aromatic C-H bends. NMR (¹H and ¹³C) resolves solvent interactions; for example, in semi-aqueous solutions, this compound may form dicarboxylate species, complicating spectral interpretation. Compare experimental IR/NMR data with theoretical models to confirm product structures .

Advanced Research Questions

Q. What methodological challenges arise in kinetic studies of this compound copolymerization with epoxides, and how are they addressed?

Alternating copolymerization with epoxides (e.g., cyclohexene oxide) using (salen)CrCl catalysts requires precise control of monomer ratios and temperature. The rate-limiting step (epoxide ring-opening) has activation parameters ΔH‡ = 67.5 kJ/mol and ΔS‡ = −95.3 J/mol·K. Use in situ NMR or GC to monitor monomer consumption and ensure high molecular weight (>20,000 Da) with narrow dispersity (Đ <1.2) .

Q. How can contradictions in explosion hazard data for this compound be resolved during risk assessment?

Reported explosion thresholds vary due to impurities (e.g., maleic anhydride) and particle size. Conduct controlled experiments with purified samples under standardized conditions (e.g., ASTM E681). Cross-reference data from regulatory assessments (e.g., ECOTOX) and apply read-across approaches for isomer analogs to fill data gaps .

Q. What strategies optimize the synthesis of heterocyclic derivatives via this compound cycloaddition reactions?

For 1,3-oxazepine synthesis, use azomethine intermediates and stoichiometric this compound in acetic acid at 80–100°C. Monitor reaction progress via TLC or HPLC. Post-reaction, isolate products via recrystallization (ethanol/water) and characterize using X-ray crystallography to confirm regioselectivity .

Q. How do thermodynamic properties (e.g., enthalpy of vaporization) influence this compound’s reactivity in high-temperature applications?

The enthalpy of vaporization (ΔvapH) ranges from 52.1 to 63.9 kJ/mol, depending on temperature (407–558 K). These values inform reactor design for vapor-phase reactions, such as catalytic oxidation of o-xylene. Use Antoine equation parameters to model vapor pressure and avoid sublimation-induced mass loss .

Q. What methodologies are recommended for analyzing this compound content in complex matrices like alkyd resins?

Gravimetric analysis via alkaline hydrolysis (1.0N KOH, reflux for 1.5 hours) converts this compound to dipotassium phthalate. Correct for plasticizer interference using parallel adsorption filtration. Validate results with radioisotope tracing (e.g., ¹⁴C-labeled phthalic acid) to ensure accuracy within ±0.5% .

Q. How can uncertainties in regulatory hazard classifications impact this compound’s use in academic research?

this compound is classified as a CERCLA hazardous substance (reporting threshold: 5,000 lbs). Researchers must comply with RCRA waste disposal guidelines (U190 code) and document exposure controls. Consult EPA risk evaluations and ECOTOX data to align protocols with updated hazard assessments .

Tables

Table 1. Key Thermodynamic Properties of this compound

PropertyValueMethod
Boiling Point (T₆₀ᵢₗ)557.2–558.25 KGC/NIST
Enthalpy of Vaporization52.1–63.9 kJ/molGS/A
Sublimation Enthalpy88.7 ± 2.3 kJ/molVapor pressure

Table 2. Acute Toxicity Profile

RouteSpeciesLD₅₀/LC₅₀
OralRat1,500–4,000 mg/kg
InhalationRat>210 mg/m³·h
DermalRabbit>10,000 mg/kg

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.